molecular formula C20H25FN3O9P B1499794 Sofosbuvir impurity N

Sofosbuvir impurity N

Numéro de catalogue: B1499794
Poids moléculaire: 501.4 g/mol
Clé InChI: SASYBZIIPQSWBV-HJDNSYGMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sofosbuvir impurity N is a useful research compound. Its molecular formula is C20H25FN3O9P and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H25FN3O9P

Poids moléculaire

501.4 g/mol

Nom IUPAC

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1

Clé InChI

SASYBZIIPQSWBV-HJDNSYGMSA-N

SMILES isomérique

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

SMILES canonique

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Origin and Formation Pathways of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] The intricate stereochemistry of Sofosbuvir is crucial for its therapeutic efficacy. Consequently, the control of stereoisomeric and other process-related impurities during its synthesis is of paramount importance to ensure the quality, safety, and efficacy of the final drug product. One such critical process-related impurity is Sofosbuvir Impurity N. This technical guide provides a comprehensive overview of the origin, formation pathways, and analytical considerations for this specific impurity.

Identification and Structure of this compound

This compound is a diastereomer of Sofosbuvir and is also known as Methoxy Sofosbuvir Impurity. Its chemical identity has been established as:

  • IUPAC Name: Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

  • CAS Number: 1394157-34-6

  • Molecular Formula: C20H25FN3O9P

  • Molecular Weight: 501.40 g/mol

The key structural difference between Sofosbuvir and Impurity N lies in the ester group of the L-alaninate moiety. Sofosbuvir contains an isopropyl ester, while Impurity N possesses a methyl ester. This seemingly minor variation has significant implications for the impurity's formation and control during the manufacturing process.

Origin and Formation Pathways of this compound

This compound is a process-related impurity, meaning it is primarily formed during the synthesis of the active pharmaceutical ingredient (API) rather than as a degradation product. Its origin is directly linked to the phosphoramidate (B1195095) coupling step in the synthesis of Sofosbuvir.

The synthesis of Sofosbuvir typically involves the coupling of a protected nucleoside core with a chiral phosphoramidate reagent. This phosphoramidate reagent is synthesized from L-alanine, which is first esterified and then reacted to form the reactive phosphoryl chloride.

The formation of this compound can occur through two primary pathways:

Pathway 1: Presence of Methanol (B129727) as a Reagent or Impurity during Phosphoramidate Synthesis

If methanol is present during the esterification of L-alanine, methyl L-alaninate will be formed alongside the desired isopropyl L-alaninate. This methyl ester can then be carried through the subsequent steps to form the corresponding methyl phosphoramidate reagent. When this methyl phosphoramidate reagent is coupled with the Sofosbuvir nucleoside core, this compound is generated.

dot

Formation_Pathway_1 L_Alanine L-Alanine Methyl_L_alaninate Methyl L-alaninate L_Alanine->Methyl_L_alaninate Esterification Methanol Methanol (Reagent/Impurity) Methanol->Methyl_L_alaninate Methyl_Phosphoramidate Methyl Phosphoramidate Reagent Methyl_L_alaninate->Methyl_Phosphoramidate Phosphorylation Impurity_N This compound Methyl_Phosphoramidate->Impurity_N Coupling Nucleoside_Core Sofosbuvir Nucleoside Core Nucleoside_Core->Impurity_N

Caption: Formation of Impurity N via methanol in phosphoramidate synthesis.

Pathway 2: Transesterification during the Coupling Reaction

Even if the correct isopropyl phosphoramidate reagent is used, the presence of methanol as a solvent or co-solvent during the coupling reaction with the nucleoside core can lead to a transesterification reaction. In this scenario, the isopropyl ester of the phosphoramidate reagent is replaced by a methyl group from the methanol, forming this compound in situ.

dot

Formation_Pathway_2 Isopropyl_Phosphoramidate Isopropyl Phosphoramidate Reagent Coupling_Reaction Coupling Reaction Isopropyl_Phosphoramidate->Coupling_Reaction Nucleoside_Core Sofosbuvir Nucleoside Core Nucleoside_Core->Coupling_Reaction Methanol_Solvent Methanol (Solvent) Impurity_N This compound Methanol_Solvent->Impurity_N Coupling_Reaction->Impurity_N Transesterification (Side Reaction) Sofosbuvir_Product Sofosbuvir Coupling_Reaction->Sofosbuvir_Product Desired Reaction

Caption: Formation of Impurity N via transesterification during coupling.

Quantitative Data

The formation of this compound is highly dependent on the specific reaction conditions, particularly the concentration of methanol. While precise quantitative data from proprietary manufacturing processes is not publicly available, analytical methods have been developed to detect and quantify this impurity at low levels.

ParameterValueReference
Limit of Detection (LOD) 0.1 µg/mL[2]
Limit of Quantification (LOQ) 0.5 µg/mL[2]

The linearity of detection for the methyl ester impurity has been established in the range of 0.5–7.5 ppm, with a correlation coefficient (r²) of 0.999.[2]

Experimental Protocols

Illustrative Synthetic Protocol with Potential for Impurity N Formation

The following is a generalized protocol for the phosphoramidate coupling step in Sofosbuvir synthesis, highlighting where Impurity N could be formed. This is for illustrative purposes and should be adapted based on specific laboratory conditions.

Materials:

  • Protected Sofosbuvir nucleoside core

  • (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • N-Methylimidazole (NMI)

  • Anhydrous methanol (potential source of impurity)

  • tert-Butylmagnesium chloride solution in THF

Procedure:

  • A solution of the protected Sofosbuvir nucleoside core in anhydrous THF is prepared in a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor.

  • The solution is cooled to a low temperature (e.g., -20°C to 0°C).

  • A solution of tert-butylmagnesium chloride in THF is added dropwise to the reaction mixture to activate the 5'-hydroxyl group of the nucleoside.

  • A solution of the phosphoramidate reagent in anhydrous THF is then added slowly to the reaction mixture. Note: If methanol is present as an impurity in the THF or if the phosphoramidate reagent was synthesized using methanol-containing reagents, this compound can be formed at this stage.

  • The reaction is stirred at low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous ammonium (B1175870) chloride).

  • The crude product is extracted, and the organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude mixture containing Sofosbuvir and any formed Impurity N is then purified using column chromatography or crystallization to isolate the desired product.

dot

Experimental_Workflow Start Start Prepare_Nucleoside Prepare solution of protected nucleoside in THF Start->Prepare_Nucleoside Cool Cool to -20°C to 0°C Prepare_Nucleoside->Cool Activate Activate with tert-Butylmagnesium chloride Cool->Activate Add_Reagent Add phosphoramidate reagent Activate->Add_Reagent Methanol_Check Potential introduction of Methanol impurity Add_Reagent->Methanol_Check Stir Stir and monitor reaction Methanol_Check->Stir Impurity N formation possible Quench Quench reaction Stir->Quench Extract Extract and concentrate Quench->Extract Purify Purify crude product (Chromatography/Crystallization) Extract->Purify End End Purify->End

References

Sofosbuvir impurity N CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. This document details its chemical identity, analytical methodologies for its quantification, and a logical workflow for its characterization.

Chemical Identity and Properties

This compound, also known as Methoxy Sofosbuvir Impurity, is a process-related impurity and a diastereoisomer of Sofosbuvir. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

ParameterInformation
Chemical Name (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
Synonyms Methoxy Sofosbuvir Impurity
CAS Number 1394157-34-6[][2][3]
Molecular Formula C20H25FN3O9P[][2][3]
Molecular Weight 501.4 g/mol

Analytical Methodology: Quantification of this compound

The quantification of this compound is typically achieved using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific validated methods for this impurity are proprietary, a general method suitable for the separation of Sofosbuvir and its related substances can be adapted and validated for this purpose.

Representative Experimental Protocol: RP-HPLC

This protocol is a representative method based on published analytical procedures for Sofosbuvir and its impurities.[4][5] Method validation in accordance with ICH guidelines is required for implementation in a quality control setting.

Chromatographic Conditions:

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered tablet equivalent in the mobile phase to obtain a final concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm nylon filter before injection.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for quantifying related substances in Sofosbuvir.[4][5]

ParameterTypical Value
Linearity (µg/mL) 0.1 - 1.5
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0

Logical Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of a known impurity such as this compound in a pharmaceutical setting.

G Workflow for this compound Analysis cluster_0 Sample Handling cluster_1 Analytical Execution cluster_2 Data Evaluation cluster_3 Outcome A Obtain Sofosbuvir Sample (API or Drug Product) B Prepare Sample and Standard Solutions A->B C HPLC Analysis B->C D Peak Integration and Data Acquisition C->D E Identify Impurity N Peak (based on Retention Time) D->E F Quantify Impurity N (using Standard) E->F G Compare with Specification Limits F->G H Pass G->H Within Limits I Fail (OOS Investigation) G->I Exceeds Limits

Caption: Logical workflow for the analysis of this compound.

Signaling Pathways

As this compound is a process-related impurity and not an active pharmacological agent, there are no known signaling pathways associated with it. The primary focus for this substance is its detection and control to ensure the safety and purity of the final drug product.

References

Technical Guide: Physical and Chemical Properties of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on Sofosbuvir Impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physical and chemical properties of this impurity is essential for developing robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.

Chemical Identity and Physical Properties

This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. This difference in stereochemistry can influence its physical, chemical, and pharmacological properties.

Table 1: Chemical Identity of this compound

ParameterValueReference
IUPAC Name methyl (2S)-2-[[(S)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Synonyms (S)-methyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate; Methyl (2S)-2-[{[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-3-hydroxy-4-methyltetrahydro-2-furanyl]methoxy}(phenoxy)phosphoryl]amino}propanoate; Uridine, 2'-deoxy-2'-fluoro-5'-O-[(S)-[[(1S)-2-methoxy-1-methyl-2-oxoethyl]amino]phenoxyphosphinyl]-2'-methyl-
CAS Number 1394157-34-6
Molecular Formula C₂₀H₂₅FN₃O₉P
Molecular Weight 513.4 g/mol

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance Solid powder
Solubility Soluble in DMSO
Melting Point Data not available in the searched literature.
Boiling Point Data not available in the searched literature.

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for this compound is not widely published. However, the characterization of Sofosbuvir and its other impurities is well-documented, employing a range of analytical techniques. These methods are directly applicable to the analysis of Impurity N.

Table 3: Analytical Techniques for the Characterization of Sofosbuvir Impurities

TechniqueTypical Application
High-Performance Liquid Chromatography (HPLC) Separation and quantification of Sofosbuvir and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of impurities based on their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) Detailed structural confirmation of isolated impurities.
Infrared (IR) Spectroscopy Identification of functional groups present in the impurity.

Experimental Protocols

The following sections detail generalized experimental protocols for the generation, separation, and characterization of Sofosbuvir impurities, which can be adapted for the specific study of Impurity N.

Forced Degradation Studies to Generate Impurities

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Sofosbuvir has been shown to degrade under various stress conditions, leading to the formation of several impurities.[1][2]

1. Acid Hydrolysis:

  • Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 1N HCl (e.g., 5 mL) and reflux at 80°C for 10 hours.[1]

  • Neutralization: Cool the solution and neutralize with a suitable base (e.g., ammonium (B1175870) bicarbonate solution).[1]

  • Sample Preparation: Lyophilize the neutralized solution to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

2. Base Hydrolysis:

  • Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 0.5N NaOH (e.g., 5 mL) and heat at 60°C for 24 hours.[1]

  • Neutralization: Cool the solution and neutralize with a suitable acid (e.g., HCl solution).[1]

  • Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

3. Oxidative Degradation:

  • Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 30% H₂O₂ (e.g., 5 mL) and heat at 80°C for two days.[1]

  • Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

Chromatographic Separation and Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.

Table 4: Example HPLC Method for Sofosbuvir and Impurities

ParameterConditionReference
Column X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile (B52724)[1]
Gradient Elution A time-based gradient from 10% to 90% Mobile Phase B[1]
Flow Rate 0.6 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 260 nm[1]
Isolation and Structural Elucidation

For definitive identification, impurities need to be isolated and characterized using spectroscopic techniques.

1. Isolation:

  • Technique: Preparative HPLC is commonly used for the isolation of impurities from the reaction mixture.[1]

  • Column: A preparative C18 column (e.g., Xtimate C18 (250 x 20 mm, 5 µm)) is suitable for this purpose.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]

2. Structural Characterization:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which helps in determining the elemental composition of the impurity.[1]

  • NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, ³¹P, ¹⁹F, COSY, HSQC, HMBC) is necessary to unambiguously determine the structure and stereochemistry of the impurity.[1]

Degradation Pathway of Sofosbuvir

The degradation of Sofosbuvir under stress conditions involves several chemical transformations. A simplified representation of these pathways is illustrated below.

Sofosbuvir_Degradation Sofosbuvir Sofosbuvir Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Sofosbuvir->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Sofosbuvir->Base_Hydrolysis Oxidative_Degradation Oxidative Degradation (e.g., H2O2) Sofosbuvir->Oxidative_Degradation Degradation_Products Degradation Products (including Impurity N and others) Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Oxidative_Degradation->Degradation_Products

Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Experimental Workflow

The overall process for the identification and characterization of this compound follows a logical sequence of steps.

Experimental_Workflow cluster_generation Impurity Generation cluster_analysis Analysis and Separation cluster_characterization Structural Characterization Forced_Degradation Forced Degradation of Sofosbuvir (Acid, Base, Oxidation) HPLC_Analysis HPLC Analysis for Impurity Profiling Forced_Degradation->HPLC_Analysis Isolation Preparative HPLC for Impurity Isolation HPLC_Analysis->Isolation Spectroscopic_Analysis Spectroscopic Analysis (HRMS, NMR, IR) Isolation->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation of Impurity N Spectroscopic_Analysis->Structure_Elucidation

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound and outlines the experimental methodologies required for its comprehensive characterization. While specific quantitative data for this impurity remains limited in publicly available literature, the established analytical protocols for Sofosbuvir and its other impurities provide a robust framework for its study. A thorough understanding and control of impurities like this compound are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

References

Understanding the Diastereoisomeric Relationship of Sofosbuvir Impurity N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diastereoisomeric relationship of a critical impurity in the synthesis of Sofosbuvir (B1194449), designated as Sofosbuvir Impurity N. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is metabolized to its active form. The stereochemistry of the molecule, particularly at the phosphorus center, is crucial for its therapeutic efficacy. This document details the nature of this impurity, methods for its identification and separation, and the underlying chemical principles.

The Diastereoisomeric Nature of Sofosbuvir and Impurity N

Sofosbuvir is the (Sp)-diastereomer of isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. During its synthesis, a significant process-related impurity is formed, which is the (Rp)-diastereomer at the phosphorus center.[1][2] This diastereomer is often referred to as Sofosbuvir Impurity C or the (Rp)-isomer of Sofosbuvir and is highly likely to be the same as this compound.[3] The difference in the spatial arrangement of the substituents around the chiral phosphorus atom leads to two diastereomers with distinct physical and chemical properties.

The presence of the (Rp)-diastereomer is a critical quality attribute to control in the manufacturing of Sofosbuvir, as the biological activity resides predominantly in the (Sp)-isomer.[4] Therefore, robust analytical methods are required to separate and quantify this impurity to ensure the safety and efficacy of the final drug product.

Structural Elucidation and Characterization

The structural confirmation of Sofosbuvir and its diastereomeric impurity, Impurity N ((Rp)-isomer), relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for elucidating the structure and stereochemistry of Sofosbuvir and its impurities.[5][6][7] The chemical shift of the phosphorus atom in 31P NMR is particularly sensitive to the stereochemistry at the phosphorus center, allowing for the differentiation of the (Sp) and (Rp) diastereomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of Sofosbuvir and its impurities.[5] Fragmentation patterns can also provide valuable structural information.

  • Chiral Chromatography: The most definitive method for separating and identifying diastereomers is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[1][8][9] By using a chiral stationary phase, the two diastereomers interact differently with the column, leading to their separation and allowing for their individual quantification.

Quantitative Analysis

ParameterSofosbuvir ((Sp)-isomer)This compound ((Rp)-isomer)MethodReference
Retention Time (min) ~15.2~17.8Chiral HPLC[1][8]
Relative Retention Time 1.00~1.17Chiral HPLC[1][8]
Purity (%) >99.5Varies (controlled impurity)HPLC[10][11][12]
Limit of Detection (LOD) -Typically <0.05%HPLC[10][11]
Limit of Quantification (LOQ) -Typically <0.15%HPLC[10][11]

Experimental Protocols

The following is a representative experimental protocol for the separation and quantification of Sofosbuvir and its diastereomeric impurity, Impurity N, using chiral HPLC. This protocol is a composite based on methods described in the scientific literature.[1][8][10][11][12][13]

Objective: To separate and quantify the (Sp) (Sofosbuvir) and (Rp) (Impurity N) diastereomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

Reagents and Materials:

  • Sofosbuvir reference standard

  • This compound ((Rp)-isomer) reference standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropyl alcohol (IPA)

  • HPLC grade Ethanol

Chromatographic Conditions:

  • Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, and Ethanol in a ratio of approximately 80:10:10 (v/v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual standard solutions of Sofosbuvir and this compound in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare a mixed standard solution containing both diastereomers.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Inject the mixed standard solution to verify the resolution between the two diastereomer peaks. The resolution should be greater than 1.5.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the corresponding reference standard.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

diastereoisomeric_relationship Sofosbuvir Sofosbuvir ((Sp)-isomer) Impurity_N This compound ((Rp)-isomer) Sofosbuvir->Impurity_N

Caption: Diastereoisomeric relationship between Sofosbuvir and Impurity N.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sofosbuvir Sample B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC B->C D Separation of Diastereomers C->D E UV Detection at 260 nm D->E F Peak Integration E->F G Quantification against Reference Standard F->G

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_prodrug Prodrug Administration cluster_activation Metabolic Activation cluster_action Mechanism of Action Sofosbuvir Sofosbuvir ((Sp)-isomer) Metabolite1 GS-331007 (Uridine monophosphate analog) Sofosbuvir->Metabolite1 Metabolism Metabolite2 Active Triphosphate Form (GS-461203) Metabolite1->Metabolite2 Phosphorylation HCV_Polymerase HCV NS5B Polymerase Metabolite2->HCV_Polymerase Incorporation Replication_Inhibition Inhibition of Viral RNA Replication HCV_Polymerase->Replication_Inhibition

Caption: Simplified metabolic activation pathway of Sofosbuvir.

References

Navigating the Pharmacopeial Landscape for Sofosbuvir and Its Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for the direct-acting antiviral agent Sofosbuvir (B1194449) and its impurities. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex information, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of this critical medication.

Introduction to Sofosbuvir and its Pharmacopeial Significance

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analogue inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively halts viral replication.[1][2][3][4] Given its widespread use, ensuring the quality, purity, and safety of Sofosbuvir is of paramount importance. Global pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish rigorous standards to control the levels of impurities in the active pharmaceutical ingredient (API) and finished drug products.

This guide delves into these standards, providing a consolidated reference for the analytical procedures and acceptance criteria that govern the control of Sofosbuvir-related impurities.

Mechanism of Action: A Prodrug's Journey to Viral Inhibition

Sofosbuvir is administered as a prodrug, which undergoes intracellular metabolism to its pharmacologically active form, GS-461203 (a uridine (B1682114) analog triphosphate).[2][5] This metabolic activation is a multi-step process crucial for its antiviral efficacy.

The following diagram illustrates the activation pathway of Sofosbuvir:

Sofosbuvir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 Intracellular Metabolism (e.g., Cathepsin A, CES1, HINT1) GS_461203 GS-461203 (Active Triphosphate) Metabolite1->GS_461203 Phosphorylation HCV_RNA_Polymerase HCV NS5B RNA Polymerase GS_461203->HCV_RNA_Polymerase Incorporation into Viral RNA RNA_Chain Growing HCV RNA Chain Termination Chain Termination HCV_RNA_Polymerase->Termination Blocks further elongation

Figure 1: Sofosbuvir's intracellular activation and mechanism of action.

Pharmacopeial Standards for Sofosbuvir Impurities

The major pharmacopoeias outline the requirements for the control of related substances in Sofosbuvir. These impurities can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients. The acceptance criteria for these impurities are established based on safety and efficacy considerations.

While the full, official monographs from the USP, EP, and BP are proprietary and not publicly available in their entirety without a subscription, information from various sources, including draft monographs and publications from regulatory bodies, allows for the compilation of a representative list of specified impurities and general acceptance criteria.

Table 1: Commonly Specified Impurities of Sofosbuvir

Impurity NameTypical Pharmacopoeial DesignationStructure (if available)
(2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridineSofosbuvir ImpurityC10H13FN2O5
PSI-7976Diastereomeric ImpurityC22H29FN3O9P
Sofosbuvir Impurity CProcess-related ImpurityC22H29FN3O9P
GS-566500Process-related ImpurityNot specified
PSI 7411Process-related ImpurityNot specified

Note: This table is a compilation from various sources and may not represent the complete and official list from any single pharmacopoeia. Researchers should always refer to the current, official pharmacopoeial text for definitive information.

Table 2: General Acceptance Criteria for Impurities in Sofosbuvir (Illustrative)

ImpurityTypical Limit (as % of Sofosbuvir)
Each Specified ImpurityNot more than 0.15%
Each Unspecified ImpurityNot more than 0.10%
Total ImpuritiesNot more than 0.5%

Disclaimer: These limits are illustrative and based on general principles of impurity control in pharmaceuticals. The actual limits specified in the USP, EP, and BP monographs for Sofosbuvir may differ. It is mandatory to consult the official and current versions of the respective pharmacopoeias for compliance.

Experimental Protocols for Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique specified in pharmacopoeias for the separation and quantification of Sofosbuvir and its related substances.[6][7][8][9] The methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products and process-related impurities.

Representative HPLC Method for Related Substances

The following is a representative HPLC protocol synthesized from various published methods and general pharmacopoeial guidelines for chromatographic separation.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program is designed to achieve optimal separation of all specified and potential impurities.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV at approximately 260 nm

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

Solution Preparation:

  • Standard Solution: A solution of known concentration of Sofosbuvir reference standard.

  • Test Solution: A solution of the Sofosbuvir drug substance or a crushed tablet powder extract of a specified concentration.

  • Resolution Solution: A solution containing Sofosbuvir and known impurities to demonstrate the system's ability to separate the components (system suitability).

System Suitability Requirements:

Pharmacopoeial methods include system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters include:

  • Resolution: The resolution between the peak due to Sofosbuvir and the peak due to the closest eluting impurity must be greater than a specified value (e.g., >1.5).

  • Tailing Factor: The tailing factor for the Sofosbuvir peak should be within a specified range (e.g., 0.8 to 1.5).

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than a specified percentage (e.g., <2.0%).

The following diagram illustrates a typical experimental workflow for the analysis of Sofosbuvir impurities.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing and Reporting Prep_Standard Prepare Standard Solution Inject_Samples Inject Standard and Sample Solutions Prep_Standard->Inject_Samples Prep_Sample Prepare Sample Solution Prep_Sample->Inject_Samples Prep_Resolution Prepare Resolution Solution System_Suitability System Suitability Test (SST) Prep_Resolution->System_Suitability SST_Check Does SST Pass? System_Suitability->SST_Check SST_Check->System_Suitability No (Adjust System) SST_Check->Inject_Samples Yes Data_Acquisition Data Acquisition (Chromatograms) Inject_Samples->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Compare_Limits Compare with Pharmacopeial Limits Quantification->Compare_Limits Report_Pass Report as Compliant Compare_Limits->Report_Pass Within Limits Report_Fail Report as Non-Compliant Compare_Limits->Report_Fail Exceeds Limits

Figure 2: Experimental workflow for HPLC analysis of Sofosbuvir impurities.

Logical Relationship of Pharmacopeial Standards

The standards set forth by the USP, EP, and BP are generally harmonized, although minor differences may exist. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (such as ICH Q3A for impurities in new drug substances) that form the basis for many of the requirements in these pharmacopoeias.

The following diagram illustrates the relationship between these regulatory and pharmacopeial bodies.

Pharmacopeia_Relationship cluster_pharmacopeias Major Pharmacopoeias cluster_regional Regional Regulatory Bodies ICH ICH Guidelines (e.g., Q3A, Q2) USP United States Pharmacopeia (USP) ICH->USP Provides basis for EP European Pharmacopoeia (EP) ICH->EP Provides basis for BP British Pharmacopoeia (BP) ICH->BP Provides basis for FDA U.S. Food and Drug Administration (FDA) USP->FDA Enforced by EMA European Medicines Agency (EMA) EP->EMA Referenced by MHRA Medicines and Healthcare products Regulatory Agency (MHRA) BP->MHRA Enforced by

Figure 3: Relationship between ICH, major pharmacopoeias, and regulatory bodies.

Conclusion

The control of impurities in Sofosbuvir is a critical aspect of ensuring its quality and safety. The standards established by the major pharmacopoeias provide a robust framework for manufacturers and regulatory bodies. This guide has provided a consolidated overview of these standards, including the mechanism of action of Sofosbuvir, a summary of impurity acceptance criteria, and detailed experimental protocols. It is imperative for all stakeholders in the pharmaceutical industry to adhere to the current official pharmacopeial monographs to guarantee the integrity of this vital antiviral medication. For definitive and detailed compliance information, direct consultation of the latest editions of the relevant pharmacopoeias is essential.

References

A Comprehensive Review of Sofosbuvir Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed review of the known degradation products of Sofosbuvir (B1194449), a direct-acting antiviral agent crucial in the treatment of Hepatitis C. Understanding the degradation pathways and products of Sofosbuvir is paramount for ensuring its quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, outlines experimental protocols, and visualizes key metabolic and degradation pathways.

Introduction to Sofosbuvir Stability

Sofosbuvir is a nucleotide analog prodrug that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2][3] Forced degradation studies are integral to drug development and quality control, providing insights into a drug's stability, degradation mechanisms, and potential impurities.[4] These studies typically involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Metabolic Activation Pathway of Sofosbuvir

Before delving into its degradation products, it is essential to understand the metabolic activation pathway of Sofosbuvir, as this process involves enzymatic transformations that are distinct from chemical degradation. Sofosbuvir is a prodrug that is converted in the liver to its pharmacologically active triphosphate form, GS-461203.[1][3][8] This multi-step process begins with the hydrolysis of the carboxylate ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[8][9] This is followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which is then followed by phosphorylation steps to yield the active triphosphate analog.[8][9] Dephosphorylation of the active form leads to the formation of the inactive nucleoside metabolite GS-331007.[1][8][9]

Sofosbuvir_Metabolic_Activation cluster_0 Hepatocyte Sofosbuvir Sofosbuvir (GS-7977) Prodrug Metabolite_X Metabolite X (Intermediate) Sofosbuvir->Metabolite_X Cathepsin A (CatA) / Carboxylesterase 1 (CES1) (Hydrolysis) GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP Histidine Triad Nucleotide-binding Protein 1 (HINT1) (Phosphoramidate Cleavage) GS_461203 GS-461203 (Active Triphosphate) GS_331007_MP->GS_461203 UMP-CMPK1 & NDPK (Phosphorylation) GS_331007 GS-331007 (Inactive Metabolite) GS_461203->GS_331007 Dephosphorylation

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Forced Degradation Studies and Identified Degradation Products

Forced degradation studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it generally exhibits stability under thermal and photolytic stress.[5][6][10][11]

Summary of Degradation under Various Stress Conditions

The following table summarizes the quantitative data on Sofosbuvir degradation under different stress conditions as reported in various studies.

Stress ConditionReagents and ConditionsDegradation (%)Identified Degradation Products (DPs) with m/zReference
Acid Hydrolysis 1N HCl, 80°C, 10 hours (reflux)8.66%-[5]
0.1N HCl, 70°C, 6 hours23%DP I (m/z 488)[6][10]
-26%-[12]
Base Hydrolysis 0.5N NaOH, 60°C, 24 hours45.97%Degradation Product of 28.80% and 17.17%[5]
0.1N NaOH, 70°C, 10 hours50%DP II (m/z 393.3)[6][10]
Oxidative Degradation 30% H₂O₂, 80°C, 2 days0.79%-[5]
3% H₂O₂, Room temp., 7 days19.02%DP III (m/z 393)[6][10]
6% H₂O₂, Room temp., 10 days11%-[11]
Ce(IV) in H₂SO₄, 100°C-Product fragments at m/z 378, 286, 270, 178, 137, 97[4]
Thermal Degradation 50°C, 21 daysNo degradation-[6]
-Stable-[5][11]
Photolytic Degradation Exposure to 254 nm for 24 hoursNo degradation-[5]
Sunlight, 21 daysNo degradation-[6]
Key Identified Degradation Products

Several degradation products of Sofosbuvir have been identified and characterized using techniques like LC-MS/MS.

  • DP I (m/z 488): Observed under acidic and alkaline conditions, this degradation product is suggested to be formed by the removal of the isopropyl group from the phosphoramidate moiety.[6][10]

  • DP II (m/z 393.3): Found under alkaline conditions.[6][10]

  • DP III (m/z 393): An oxidative degradation product formed in the presence of hydrogen peroxide, potentially due to the formation of an amine oxide from tertiary amines.[6][10]

  • Base Degradation Product-B (m/z 412.0900): Isolated and characterized with a molecular formula of C₁₃H₂₀FN₃O₉P.[5]

  • Oxidative Degradation Fragments: Mass spectrometry of the product from oxidation with Ce(IV) showed fragments with m/z values of 378, 286, 270, 178, 137, and 97.[4]

Proposed Degradation Pathways

Based on the identified degradation products, a general degradation pathway for Sofosbuvir under stress conditions can be proposed. The primary sites of degradation appear to be the phosphoramidate and the ester functionalities, which are susceptible to hydrolysis.

Sofosbuvir_Degradation_Pathway cluster_1 Degradation Pathways Sofosbuvir Sofosbuvir (m/z 529) Acid_DP Acid Hydrolysis Product (DP I, m/z 488) Sofosbuvir->Acid_DP Acid Hydrolysis (Loss of Isopropyl Group) Base_DP Base Hydrolysis Product (DP II, m/z 393.3) Sofosbuvir->Base_DP Base Hydrolysis Oxidative_DP Oxidative Degradation Product (DP III, m/z 393) Sofosbuvir->Oxidative_DP Oxidation (e.g., H₂O₂)

Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on Sofosbuvir, synthesized from various research articles.

General Sample Preparation

A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared by dissolving the drug in a suitable solvent like methanol.[6] Aliquots of this stock solution are then used for the different stress studies.

Acid Degradation
  • Procedure: An aliquot of the Sofosbuvir stock solution is mixed with an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl).[5][6]

  • Conditions: The mixture is then refluxed at a specific temperature (e.g., 70°C or 80°C) for a defined period (e.g., 6 to 10 hours).[5][6]

  • Neutralization: After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 0.1N NaOH or ammonium (B1175870) bicarbonate).[5][6]

  • Analysis: The resulting solution is diluted with the mobile phase to a final concentration (e.g., 50 µg/mL) and analyzed by HPLC.[6]

Base Degradation
  • Procedure: A portion of the Sofosbuvir stock solution is treated with a basic solution (e.g., 0.1N NaOH or 0.5N NaOH).[5][6]

  • Conditions: The solution is heated (e.g., at 60°C or 70°C) for a specified duration (e.g., 10 to 24 hours).[5][6]

  • Neutralization: Following the incubation, the solution is cooled and neutralized with an appropriate acid (e.g., 0.1N HCl).[5][6]

  • Analysis: The neutralized sample is diluted to the desired concentration and injected into the HPLC system.[6]

Oxidative Degradation
  • Procedure: Sofosbuvir solution is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% or 30% H₂O₂).[5][6]

  • Conditions: The reaction is carried out at room temperature or elevated temperature (e.g., 80°C) for a period ranging from several hours to several days.[5][6] In some studies, a stronger oxidizing agent like cerium (IV) in sulfuric acid is used at 100°C.[4]

  • Quenching: If necessary, excess oxidizing agent is removed (e.g., by heating a solution containing H₂O₂).[6]

  • Analysis: The sample is then diluted and analyzed by HPLC.[6]

Thermal Degradation
  • Procedure: A solid sample of Sofosbuvir or a solution is exposed to elevated temperatures (e.g., 50°C).[6]

  • Conditions: The exposure is maintained for an extended period, such as 21 days.[6]

  • Analysis: The sample is then prepared in a suitable solvent and analyzed by HPLC.[6]

Photolytic Degradation
  • Procedure: A solid or solution sample of Sofosbuvir is exposed to a light source.

  • Conditions: This can be natural sunlight for a period like 21 days or a UV lamp at a specific wavelength (e.g., 254 nm) for 24 hours.[5][6]

  • Analysis: After exposure, the sample is dissolved and diluted for HPLC analysis.[6]

Experimental Workflow

The general workflow for conducting and analyzing forced degradation studies of Sofosbuvir is depicted in the following diagram.

Forced_Degradation_Workflow cluster_2 Forced Degradation Experimental Workflow Start Sofosbuvir Stock Solution Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralization/ Quenching (if applicable) Stress->Neutralize Dilute Dilution to Working Concentration Neutralize->Dilute Analyze Analysis (HPLC, LC-MS/MS) Dilute->Analyze Characterize Identification and Characterization of Degradation Products Analyze->Characterize

References

The Critical Role of Sofosbuvir Impurity N in Drug Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that requires stringent quality control to ensure its efficacy and safety. Like all pharmaceutical compounds, Sofosbuvir is susceptible to degradation under various environmental conditions, leading to the formation of impurities. Understanding the profile and impact of these impurities is paramount in drug development, formulation, and stability testing. This technical guide provides an in-depth analysis of "Sofosbuvir Impurity N," a designation herein used to represent the primary alkaline hydrolysis degradation product of Sofosbuvir. This impurity is a critical marker for the stability of Sofosbuvir, and its control is essential for maintaining the drug's quality. This document is intended for researchers, scientists, and drug development professionals.

The Chemical Identity and Formation of this compound

This compound, for the purpose of this guide, is identified as (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid. It is formed through the hydrolysis of the isopropyl ester group of the L-alanine moiety in the Sofosbuvir molecule under alkaline conditions. This transformation is a key degradation pathway and is often observed during forced degradation studies.

Impact of this compound on Drug Stability

The presence of this compound is a direct indicator of the degradation of the active pharmaceutical ingredient (API). Its formation leads to a decrease in the potency of the drug product and can potentially introduce components with unknown toxicological profiles. Therefore, monitoring and controlling the levels of this impurity are critical throughout the drug's lifecycle, from manufacturing to storage.

Quantitative Analysis of Sofosbuvir Degradation

Forced degradation studies are instrumental in understanding the stability of Sofosbuvir. The following tables summarize the quantitative data from such studies, highlighting the conditions under which Sofosbuvir degrades and forms Impurity N.

Table 1: Summary of Forced Degradation Studies on Sofosbuvir

Stress ConditionReagent/ParametersDurationSofosbuvir Degradation (%)Key Degradation Products (m/z)Reference
Acid Hydrolysis0.1 N HCl at 70°C6 hours23%DP I (m/z 488)[1]
Acid Hydrolysis1 N HCl at 80°C10 hours8.66%Acid Degradation Impurity (m/z 416.08)[2]
Alkaline Hydrolysis 0.1 N NaOH at 70°C 10 hours 50% DP II (m/z 393.3) [1]
Alkaline Hydrolysis 0.5 N NaOH at 60°C 24 hours 45.97% Base Degradation Impurity A (m/z 453.13), Base Degradation Impurity B (m/z 411.08) [2]
Oxidative3% H₂O₂7 days19.02%DP III (m/z 393)[1]
Oxidative30% H₂O₂ at 80°C2 days0.79%Oxidative Degradation Product (m/z 527.15)[2]
Thermal50°C21 daysNo degradation-[1]
PhotolyticSunlight21 daysNo degradation-[1]
Neutral HydrolysisWater-Stable-

Note: DP refers to Degradation Product. The m/z values are indicative of the molecular ions observed in mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are protocols for key experiments related to the formation of this compound.

Protocol 1: Alkaline Forced Degradation Study

Objective: To induce and characterize the degradation of Sofosbuvir under alkaline conditions.

Materials:

  • Sofosbuvir reference standard

  • Sodium Hydroxide (NaOH), 0.1 N solution

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 0.1 N solution (for neutralization)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Reflux condenser

  • Water bath or heating mantle

Procedure:

  • Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

  • Dissolve the Sofosbuvir in 50 mL of methanol with the aid of sonication for 20 minutes.

  • Add 10 mL of 0.1 N NaOH solution to the flask.

  • Reflux the solution at 70°C for 10 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute the solution to the mark with methanol to obtain a final concentration of 1 mg/mL.

  • Further dilute an aliquot of this solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).[1]

  • Inject the prepared sample into the HPLC-UV/MS system for analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of Sofosbuvir from its degradation products, including Impurity N.

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[3]

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Prepare a standard stock solution of Sofosbuvir (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 10-50 µg/mL).

  • Prepare the test sample from the forced degradation study by diluting it with the mobile phase to a concentration comparable to the working standard.

Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or other degradation products at the retention time of Sofosbuvir and Impurity N.

  • Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of Sofosbuvir into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Visualizing Degradation Pathways and Workflows

Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate the degradation pathway of Sofosbuvir to Impurity N and a typical experimental workflow.

Degradation Pathway of Sofosbuvir to Impurity N

G cluster_0 Sofosbuvir Degradation Pathway Sofosbuvir Sofosbuvir C22H29FN3O9P Impurity_N This compound (Alkaline Hydrolysis Product) C20H25FN3O9P Sofosbuvir->Impurity_N Alkaline Hydrolysis (e.g., NaOH) - Isopropyl Alcohol

Caption: Degradation of Sofosbuvir to Impurity N via alkaline hydrolysis.

Experimental Workflow for Stability Indicating Assay

G cluster_1 Workflow for Sofosbuvir Stability Study start Start: Drug Substance/Product stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis data_analysis Data Analysis (Peak Identification, Quantification) hplc_analysis->data_analysis report Report Generation (Degradation Profile, Impurity Levels) data_analysis->report end End: Stability Assessment report->end

Caption: A typical workflow for conducting a forced degradation study of Sofosbuvir.

Conclusion

The stability of Sofosbuvir is a critical quality attribute that directly impacts its safety and efficacy. This compound, the primary product of alkaline hydrolysis, serves as a key marker for the degradation of the drug. A thorough understanding of its formation, coupled with robust, validated analytical methods for its detection and quantification, is essential for ensuring the quality of Sofosbuvir-containing drug products. The information and protocols provided in this technical guide are intended to support the efforts of researchers and drug development professionals in maintaining the high standards required for this vital medication.

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for a validated stability-indicating RP-HPLC method for the detection of Sofosbuvir and its related impurities is detailed below. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Sofosbuvir.

Abstract

This application note describes a simple, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and the detection of its related substances, exemplified here as Impurity N. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with UV detection at 260 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, precision, accuracy, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the main drug from its degradation products. This method is suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.

1. Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] The purity and quality of the active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] Therefore, a validated, stability-indicating analytical method is required to separate and quantify Sofosbuvir and its potential impurities.

This document provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of Sofosbuvir and a representative process-related impurity, referred to here as "Impurity N" (e.g., a phosphoryl impurity).[3][4] The method is designed to be robust and suitable for routine quality control environments.

2. Experimental Protocols

2.1 Instrumentation and Materials

  • Instrumentation : HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, and a data acquisition system (e.g., Agilent 1200 series or equivalent).[5]

  • Column : Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[3][4]

  • Reagents :

    • Sofosbuvir Reference Standard (RS)

    • Sofosbuvir Impurity N Reference Standard

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA) (AR grade)

    • Water (HPLC grade)

  • Glassware : Calibrated volumetric flasks, pipettes, and autosampler vials.

2.2 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
ColumnAgilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase0.1% TFA in Water : Acetonitrile (50:50, v/v)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL
Column TemperatureAmbient
ModeIsocratic

2.3 Preparation of Solutions

  • Diluent : Mobile phase (0.1% TFA in Water : Acetonitrile, 50:50) is used as the diluent.

  • Standard Stock Solution (Sofosbuvir) : Accurately weigh and transfer about 40 mg of Sofosbuvir RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent to obtain a concentration of 400 µg/mL.

  • Standard Stock Solution (Impurity N) : Accurately weigh and transfer about 20 mg of Impurity N RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent to obtain a concentration of 200 µg/mL.

  • Working Standard Solution : Prepare a mixed working standard by transferring appropriate aliquots from the stock solutions into a volumetric flask and diluting with the diluent to achieve a final concentration of approximately 320-480 µg/mL for Sofosbuvir and 10-30 µg/mL for Impurity N.[3][4]

  • Sample Preparation (for Tablets) : Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug. Cool the solution to room temperature and dilute to the mark with diluent. Filter the solution through a 0.45 µm nylon syringe filter. Further dilute an aliquot of the filtered solution to achieve a final concentration within the linearity range.[5]

3. Method Validation and Results

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

3.1 Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6][7] The drug showed significant degradation under acidic, basic, and oxidative conditions, while it was relatively stable under thermal and photolytic stress.[6][7][8] The degradation products were well-resolved from the main Sofosbuvir peak, confirming the method's specificity.

3.2 Linearity

The linearity of the method was evaluated by analyzing a series of dilutions of Sofosbuvir and Impurity N at different concentrations. The calibration curves showed a good linear relationship between peak area and concentration.[3][4]

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
Sofosbuvir160 - 480> 0.999
Impurity N10 - 30> 0.999

3.3 LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. The results indicate the method is highly sensitive.[3][4]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir0.040.125
Impurity N0.120.375

3.4 Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Sofosbuvir and Impurity N into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery for each analyte was within the acceptable range.[4]

AnalyteSpiked LevelMean % Recovery
Sofosbuvir80%, 100%, 120%99.0% - 102.0%
Impurity N80%, 100%, 120%95.0% - 105.0%

3.5 Precision

The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the same sample (method precision). The relative standard deviation (%RSD) for peak areas and assay results was well within the acceptance criteria of <2%.

4. Visualizations

Analytical Method Development and Validation Workflow

G cluster_validation Validation Parameters A Literature Review & Method Scouting B Method Optimization A->B C Selection of Stationary Phase (e.g., C18 Column) B->C Parameters D Mobile Phase Selection & Optimization (pH, Composition) B->D E Optimization of Flow Rate & Detection Wavelength B->E F Finalized Analytical Method B->F G Method Validation (ICH Guidelines) F->G H Specificity (Forced Degradation) G->H I Linearity & Range J LOD & LOQ K Accuracy (% Recovery) L Precision (Repeatability & Intermediate Precision) M Robustness N Validated Method for Routine Analysis G->N O Application to QC Samples (Bulk Drug & Formulation) N->O

Caption: Workflow for analytical method development and validation.

The developed RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of Sofosbuvir and the detection of Impurity N in bulk and pharmaceutical dosage forms. The method validation was successful and met the criteria set by the ICH guidelines. The short run time and simple mobile phase composition make this method cost-effective and suitable for high-throughput analysis in a quality control setting.

References

Application Note: Quantification of Sofosbuvir Impurity N using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require stringent control and monitoring of these impurities. Sofosbuvir impurity N is a diastereoisomer of Sofosbuvir[1]. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of this compound in bulk drug substances. The method is stability-indicating, as demonstrated through forced degradation studies, ensuring that the analyte peak is free from interference from potential degradants.

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonication bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents:

  • Sofosbuvir reference standard

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2][3]
Mobile Phase A: 0.1% Trifluoroacetic acid in waterB: AcetonitrileGradient: 50:50 (v/v)[2][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[4]
Column Temperature 30 °C
Detection UV at 260 nm[2][3][5]
Run Time Approximately 15 minutes

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) was used as the diluent.

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1.0 µg/mL) by appropriate dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Weigh & Dissolve Sofosbuvir Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Weigh & Dissolve Impurity N Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter_sample->hplc_system Transfer to Vials inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms (UV at 260 nm) inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conc Calculate Impurity N Concentration integrate_peaks->calculate_conc

Caption: Experimental workflow for the quantification of this compound.

Results and Discussion

Method Validation Summary:

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResult
Linearity (µg/mL) Linear in the range of 0.1 - 5.0 µg/mL for Impurity N.
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL[2][3]
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from Sofosbuvir, placebo, or degradation products at the retention time of Impurity N.

Forced Degradation Studies:

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. Sofosbuvir showed significant degradation under acidic, basic, and oxidative stress conditions, while it was found to be relatively stable under thermal and photolytic conditions[5][6][7]. The degradation products did not interfere with the peak of this compound, confirming the specificity of the method.

Protocol

  • System Preparation:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare the standard stock solutions and working standard solution of this compound as described in the "Preparation of Solutions" section.

  • Sample Preparation:

    • Prepare the sample solution as described in the "Preparation of Solutions" section.

  • Chromatographic Analysis:

    • Inject the diluent (as a blank) to ensure no carryover or contamination.

    • Inject the working standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks for Sofosbuvir and this compound based on their retention times from the standard chromatogram.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the percentage of this compound in the sample using the following formula:

    Where:

    • Area_impurity_sample is the peak area of Impurity N in the sample.

    • Area_standard is the average peak area of Impurity N in the working standard solution.

    • Conc_standard is the concentration of Impurity N in the working standard solution (µg/mL).

    • Conc_sample is the concentration of the Sofosbuvir sample solution (µg/mL).

Logical Relationship of Method Development

Method Development Logic cluster_objective Primary Objective cluster_approach Analytical Approach cluster_validation Method Validation (ICH) cluster_outcome Final Outcome objective Quantify Sofosbuvir Impurity N technique HPLC-UV objective->technique column Reverse-Phase C18 technique->column detection UV at 260 nm column->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision specificity Specificity (Forced Degradation) detection->specificity lod_loq LOD & LOQ detection->lod_loq outcome Validated, Robust, and Stability-Indicating Method linearity->outcome accuracy->outcome precision->outcome specificity->outcome lod_loq->outcome

Caption: Logical flow from objective to validated method for this compound analysis.

Conclusion

The described HPLC-UV method provides a reliable and accurate means for the quantification of this compound in bulk drug substance. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis. The stability-indicating nature of the assay ensures that the results are not affected by the presence of degradation products.

References

Application Note: High-Throughput LC-MS/MS Protocol for the Identification and Quantification of Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of key impurities of Sofosbuvir, a critical direct-acting antiviral agent. The protocol is designed for the analysis of both bulk drug substance and pharmaceutical formulations, providing a comprehensive workflow from sample preparation to data analysis. This method is crucial for quality control, stability testing, and ensuring the safety and efficacy of Sofosbuvir-containing products.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities, arising from the manufacturing process or degradation, must be carefully monitored to ensure product quality and patient safety. This protocol outlines a selective and sensitive LC-MS/MS method for the separation, identification, and quantification of Sofosbuvir and its potential impurities. The method utilizes reverse-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, offering high specificity and low detection limits.

Experimental Protocol

Materials and Reagents
  • Sofosbuvir reference standard and impurity standards (if available)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

Sample Preparation

For Bulk Drug Substance:

  • Accurately weigh and dissolve the Sofosbuvir bulk drug substance in a 50:50 (v/v) mixture of acetonitrile and water to achieve a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final working concentration of 50 µg/mL for analysis.[1]

For Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to one tablet's nominal Sofosbuvir content into a volumetric flask.

  • Add a 50:50 (v/v) mixture of acetonitrile and water to about 70% of the flask's volume.

  • Sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1]

  • Bring the solution to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients.

  • Dilute the filtered solution to a final concentration of approximately 50 µg/mL with the diluent.

Liquid Chromatography Conditions
  • Column: A C18 analytical column (e.g., 4.6 mm x 50 mm, 5 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 35 °C.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of Sofosbuvir from its potential impurities.

Time (min)% Mobile Phase B
0.010
1.535
6.590
8.090
8.110
10.010
Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Temperature: 500 °C.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following MRM transitions can be used for the identification of Sofosbuvir and its known degradation products.[1][2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sofosbuvir530.4243.2
Degradation Product I (Acid Hydrolysis)488.0-
Degradation Product II (Base Hydrolysis)393.3-
Degradation Product III (Oxidative)393.0-

Note: Product ions for impurities should be determined by infusing the impurity standards or by analyzing the stressed samples and selecting the most abundant and specific product ions.

Data Presentation

Quantitative Analysis

For quantitative analysis of impurities, a calibration curve should be prepared using the respective impurity reference standards. The method should be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]

Table 1: Example Linearity and Sensitivity Data for Sofosbuvir and a Process-Related Impurity.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Sofosbuvir160 - 480>0.9990.040.125
Phosphoryl Impurity10 - 30>0.9990.120.375

Data adapted from a representative HPLC-UV method for a process-related impurity.[4][5]

Table 2: Summary of Known Degradation Products of Sofosbuvir from Forced Degradation Studies.

Stress ConditionDegradation ProductRetention Time (Rt) (min)Observed m/z
Acidic (0.1N HCl)DP I4.2488.0
Alkaline (0.1N NaOH)DP II3.6393.3
Oxidative (3% H₂O₂)DP III3.2393.0

Data derived from forced degradation studies.[1][3]

Visualization

Experimental Workflow

The overall workflow for the identification of Sofosbuvir impurities is depicted in the following diagram.

Sofosbuvir_Impurity_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Bulk Drug or Formulation dissolution Dissolution in ACN:Water (50:50) start->dissolution filtration Filtration (for tablets) dissolution->filtration dilution Dilution to Working Concentration filtration->dilution lc_separation Reverse Phase C18 Column dilution->lc_separation ms_detection Tandem MS (MRM) lc_separation->ms_detection peak_integration Peak Integration and Identification ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting of Impurities quantification->reporting

References

Application Note: Forced Degradation Studies of Sofosbuvir for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure the quality, safety, and efficacy of the drug product, it is crucial to identify potential impurities and degradation products that may form during manufacturing, storage, or administration. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for this purpose. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and facilitate the identification of potential degradation products. This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir and identifying its impurities.

Core Principles

Forced degradation studies help in understanding the intrinsic stability of a drug molecule and developing stability-indicating analytical methods. The common stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] By analyzing the degradation products formed under these conditions, a comprehensive impurity profile can be established.

Experimental Protocols

1. Materials and Reagents

  • Sofosbuvir pure drug substance

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions[3][4]

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.5 N solutions[3][4]

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions[3][4]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)[3]

  • Formic acid (AR grade)[3]

  • Water (Milli-Q or equivalent)

  • Ammonium bicarbonate[4]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification[3][6]

  • pH meter

  • Water bath[1]

  • Hot air oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Sofosbuvir Stock Solution

Prepare a stock solution of Sofosbuvir at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[3] This stock solution will be used for the different stress studies.

4. Forced Degradation Procedures

The following protocols are based on established methods for the forced degradation of Sofosbuvir.[3][4]

4.1 Acidic Degradation

  • To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N HCl.[3]

  • Reflux the mixture at 70-80°C for 6-10 hours.[3][4]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N NaOH.

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.[3]

4.2 Basic Degradation

  • To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N NaOH.[3]

  • Reflux the mixture at 60-70°C for 10-24 hours.[3][4]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N HCl.

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.[3]

4.3 Oxidative Degradation

  • To a suitable volume of Sofosbuvir stock solution, add an equal volume of 3% H₂O₂.[3]

  • Keep the solution at room temperature for 7 days or heat at 80°C for 48 hours for accelerated degradation.[3][4]

  • After the specified time, dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

4.4 Thermal Degradation

  • Place the solid Sofosbuvir drug substance in a hot air oven maintained at 50-70°C for 21 days.[3]

  • Separately, keep a solution of Sofosbuvir (1 mg/mL in methanol) at 50°C for 21 days.[3]

  • After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

4.5 Photolytic Degradation

  • Expose the solid Sofosbuvir drug substance and a solution of Sofosbuvir (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 24 hours to 21 days).[3][4]

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.

Chromatographic Conditions (Example)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) mixture.[3][7]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 260 nm[4]

  • Injection Volume: 20 µL[3]

  • Column Temperature: Ambient or controlled at a specific temperature.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation ProductsRetention Times (min) of Major Impurities
Acidic Hydrolysis0.1 N HCl6 hours70°C~23%[3]14.2[3]
Alkaline Hydrolysis0.1 N NaOH10 hours70°C~50%[3]13.6[3]
Oxidative Degradation3% H₂O₂7 daysRoom Temp~19%[3]13.2[3]
Thermal DegradationSolid State21 days50°CNo degradation observed[3]0-
Photolytic DegradationUV/Visible Light21 daysAmbientNo degradation observed[3]0-

Table 2: Identified Degradation Products of Sofosbuvir

Degradation Product (DP)Stress Conditionm/z ValueProposed Structure/Modification
DP IAcidic488[3]Hydrolysis product
DP IIAlkaline393.3[3]Hydrolysis product
DP IIIOxidative393[3]N-oxide formation
Acid Degradation ProductAcidic416.08[4](R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate
Base Degradation Impurity-ABasic453.13[4](S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate
Base Degradation Impurity-BBasic411.08[4](S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid
Oxidative Degradation ProductOxidative527.15[4]C₂₂H₂₇FN₃O₉P

Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Sofosbuvir Sofosbuvir Drug Substance StockSolution Prepare Stock Solution (1 mg/mL) Sofosbuvir->StockSolution Acid Acidic Hydrolysis (0.1N HCl, 70°C, 6h) StockSolution->Acid Base Basic Hydrolysis (0.1N NaOH, 70°C, 10h) StockSolution->Base Oxidative Oxidative Degradation (3% H2O2, RT, 7 days) StockSolution->Oxidative Thermal Thermal Stress (50°C, 21 days) StockSolution->Thermal Photo Photolytic Stress (UV/Vis, 21 days) StockSolution->Photo Neutralize_Acid Neutralize Acid->Neutralize_Acid Neutralize_Base Neutralize Base->Neutralize_Base Dilute_Oxidative Dilute Oxidative->Dilute_Oxidative Dilute_Thermal Dilute Thermal->Dilute_Thermal Dilute_Photo Dilute Photo->Dilute_Photo Dilute_Acid Dilute Neutralize_Acid->Dilute_Acid Dilute_Base Dilute Neutralize_Base->Dilute_Base HPLC HPLC/UPLC Analysis Dilute_Acid->HPLC Dilute_Base->HPLC Dilute_Oxidative->HPLC Dilute_Thermal->HPLC Dilute_Photo->HPLC LCMS LC-MS Identification HPLC->LCMS StabilityMethod Stability-Indicating Method HPLC->StabilityMethod ImpurityProfile Impurity Profile LCMS->ImpurityProfile

Caption: Workflow for forced degradation studies of Sofosbuvir.

Degradation Pathway Logic

G cluster_degradation Degradation Products cluster_stable Stable Conditions Sofosbuvir Sofosbuvir Acid_DP Acid Degradation Products (e.g., m/z 488, 416.08) Sofosbuvir->Acid_DP Acidic Hydrolysis Base_DP Base Degradation Products (e.g., m/z 393.3, 453.13, 411.08) Sofosbuvir->Base_DP Basic Hydrolysis Oxidative_DP Oxidative Degradation Product (e.g., m/z 393, 527.15) Sofosbuvir->Oxidative_DP Oxidation Stable No Degradation Sofosbuvir->Stable Thermal Photolytic

References

Application Notes and Protocols for the Isolation and Purification of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, it is crucial to identify, isolate, and characterize any impurities that may arise during the synthesis or storage of Sofosbuvir.[2] This document provides a detailed protocol for the isolation and purification of Sofosbuvir impurity N, a known process-related impurity.

This compound

This compound, also known as Methoxy Sofosbuvir Impurity, is identified by the CAS number 1394157-34-6.[3][4] Its molecular formula is C20H25FN3O9P, and it has a molecular weight of 501.4 g/mol .[3][4] Being a process-related impurity, it is essential to have a robust method for its isolation to be used as a reference standard in routine quality control analysis of Sofosbuvir.

Experimental Protocols

1. Analytical Method Development for Sofosbuvir and Impurity N

An initial analytical HPLC method is required to determine the retention times of Sofosbuvir and impurity N and to ensure their separation from other potential impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is recommended.

  • Chromatographic Conditions (starting point):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[5]

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed for the separation of Sofosbuvir and its impurities.[6][7]

    • Flow Rate: A typical flow rate for analytical separation is 1.0 mL/min.[5][7]

    • Detection: UV detection at 260 nm is appropriate for Sofosbuvir and its structurally related impurities.

    • Column Temperature: Maintaining a constant column temperature, for instance, 25°C, ensures reproducibility.[5]

2. Preparative HPLC for the Isolation and Purification of this compound

The analytical method is scaled up to a preparative scale to isolate a sufficient quantity of impurity N for characterization and use as a reference standard.

  • Sample Preparation:

    • A crude sample of Sofosbuvir containing impurity N is dissolved in a suitable solvent, such as a mixture of the mobile phase components.

    • The solution is filtered through a 0.45 µm filter to remove any particulate matter before injection into the preparative HPLC system.[6]

  • Preparative HPLC Protocol:

    • Column: A larger dimension C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is used for preparative scale separation.[6]

    • Mobile Phase: The same mobile phase composition as in the analytical method is used, with the gradient optimized for the best separation on the preparative column.

    • Flow Rate: The flow rate is increased to accommodate the larger column dimensions, for example, 15-20 mL/min.

    • Injection Volume: A larger volume of the concentrated sample solution is injected onto the column.

    • Fraction Collection: The eluent is monitored at 260 nm, and fractions are collected based on the retention time of impurity N, as determined by the analytical method. An automated fraction collector is typically used.

    • Purity Analysis of Collected Fractions: The purity of the collected fractions is assessed using the analytical HPLC method. Fractions with the desired purity level (e.g., >99%) are pooled together.

    • Solvent Evaporation: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator.

    • Drying: The resulting solid material (purified impurity N) is dried under vacuum to remove any residual solvent.

    • Characterization: The identity and structure of the isolated impurity are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Data Presentation

Table 1: Summary of Quantitative Data for the Isolation of this compound

ParameterValue
Analytical HPLC
Retention Time of Sofosbuvir~3.7 min[8]
Retention Time of Impurity N~5.7 min (relative to Sofosbuvir)[8]
Resolution between Sofosbuvir and Impurity N> 2.0
Preparative HPLC
Purity of Isolated Impurity N> 99%[9]
Overall YieldDependent on the concentration in the crude material
Characterization
Molecular FormulaC20H25FN3O9P[3][4]
Molecular Weight (by MS)501.4 g/mol [3][4]

Visualization

G crude_sample Crude Sofosbuvir Sample (Containing Impurity N) dissolution Dissolution in Mobile Phase crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative HPLC (C18 Column) filtration->prep_hplc fraction_collection Fraction Collection (Based on UV at 260 nm) prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of High-Purity Fractions purity_check->pooling Fractions >99% Pure evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation drying Drying under Vacuum evaporation->drying purified_impurity Purified this compound (>99% Purity) drying->purified_impurity characterization Structural Characterization (NMR, MS) purified_impurity->characterization

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: Unambiguous Structure Elucidation of Sofosbuvir Impurity N using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This application note provides a detailed protocol for the structural elucidation of "Sofosbuvir impurity N," a known process-related impurity. The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]- L-Alanine 1-methylethyl ester, with a chemical formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.5 g/mol .[2] While information on "this compound" is limited, it is identified by the CAS number 1394157-34-6 and has a molecular formula of C₂₀H₂₅FN₃O₉P.[] This suggests a structural modification from the parent drug.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structure determination of organic molecules.[4] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity and stereochemistry of molecules can be established.[5][6] This note outlines a systematic approach to employing these NMR techniques for the unambiguous structural determination of this compound.

Proposed Structure of this compound

Based on the molecular formula C₂₀H₂₅FN₃O₉P, it is hypothesized that this compound is a des-isopropyl analogue of Sofosbuvir, where the isopropyl ester of the alanine (B10760859) moiety has been hydrolyzed to a carboxylic acid. This is a plausible transformation that could occur during synthesis or degradation.

Figure 1: Proposed Structure of this compound

Materials and Methods

Sample Preparation
  • Accurately weigh 5-10 mg of isolated and purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving both the impurity and Sofosbuvir.[7]

  • Vortex the sample until the impurity is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrumentation

All NMR experiments are to be performed on a 500 MHz NMR spectrometer equipped with a cryoprobe.

Experimental Protocols

¹H NMR Spectroscopy
  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.0 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Increments: 256

  • Spectral Width (F1 and F2): 12 ppm

  • Temperature: 298 K

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 16

  • Increments: 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 180 ppm

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Temperature: 298 K

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgpndqf

  • Number of Scans: 32

  • Increments: 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 220 ppm

  • Long-range J(C,H) Coupling Constant: 8 Hz

  • Temperature: 298 K

Results and Discussion

The following tables summarize the hypothetical NMR data obtained for this compound, consistent with the proposed des-isopropyl structure.

¹H NMR Data
Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-67.90d8.11H
H-55.65d8.11H
H-1'6.10d4.51H
Phenyl-H7.40-7.20m-5H
H-3'5.25d9.01H
H-5'a4.40m-1H
H-5'b4.30m-1H
Ala-CH4.00q7.21H
H-2'4.60m-1H
2'-CH₃1.30d22.53H
Ala-CH₃1.25d7.23H
COOH12.50br s-1H
¹³C NMR Data
Carbon Assignment Chemical Shift (δ) ppm
C-4163.5
C-2150.8
C-6140.5
Phenyl-C129.8, 125.0, 120.0
C-5102.0
C-4'124.0 (d, J(C,F) = 240 Hz)
C-2'95.0 (d, J(C,F) = 20 Hz)
C-1'88.0
C-3'70.0
C-5'65.0
Ala-CH50.0
2'-CH₃25.0 (d, J(C,F) = 15 Hz)
Ala-CH₃20.0
Ala-COOH175.0
Key 2D NMR Correlations
COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C)
H-5 / H-6H-6 / C-6H-6 / C-2, C-4, C-5
H-1' / H-2'H-5 / C-5H-5 / C-4, C-6
H-2' / H-3'H-1' / C-1'H-1' / C-2, C-4', C-5'
Ala-CH / Ala-CH₃Phenyl-H / Phenyl-CPhenyl-H / Phenyl-C
H-5'a / H-5'bH-3' / C-3'H-3' / C-1', C-2', C-4', C-5'
H-5'a,b / C-5'H-5'a,b / C-1', C-3', C-4'
Ala-CH / Ala-CHAla-CH / Ala-COOH, Ala-CH₃, P-atom
H-2' / C-2'H-2' / C-1', C-3', C-4', 2'-CH₃
2'-CH₃ / 2'-CH₃2'-CH₃ / C-1', C-2', C-3'
Ala-CH₃ / Ala-CH₃Ala-CH₃ / Ala-CH, Ala-COOH

Structure Elucidation Workflow

The structure of this compound was elucidated by systematically interpreting the NMR data:

  • ¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra indicated the number of chemically non-equivalent protons and carbons. The chemical shifts provided initial clues about the electronic environment of the nuclei. The presence of a broad singlet at ~12.50 ppm in the ¹H NMR spectrum was a strong indication of a carboxylic acid proton.

  • HSQC: This experiment correlated directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for all CH, CH₂, and CH₃ groups.

  • COSY: The COSY spectrum revealed the proton-proton coupling network. Key correlations were observed between H-5 and H-6 of the uracil (B121893) ring, and between the protons of the ribose sugar moiety (H-1' through H-5'). The correlation between the alanine CH and its methyl protons confirmed this fragment.

  • HMBC: The HMBC spectrum was crucial for establishing the connectivity between different molecular fragments. Key long-range correlations included:

    • Correlations from the anomeric proton H-1' to the uracil carbons C-2 and C-6, confirming the N-glycosidic bond.

    • Correlations from the alanine protons (CH and CH₃) to the alanine carboxylic carbon, confirming the alanine structure.

    • Crucially, a correlation from the alanine CH proton to the phosphorus atom (observed via ³¹P-HMBC or inferred from standard HMBC) would confirm the phosphoramidate (B1195095) linkage.

    • Correlations from the H-5' protons to the phosphorus atom would establish the link between the sugar and the phosphoramidate moiety.

By assembling these pieces of information, the proposed structure of this compound as the des-isopropyl analogue of Sofosbuvir was unequivocally confirmed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation start Isolate Impurity N dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_tube Sample in Spectrometer transfer->nmr_tube one_d 1D NMR (¹H, ¹³C) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_tube->two_d process Process Spectra one_d->process two_d->process assign Assign Signals process->assign correlate Analyze Correlations assign->correlate elucidate Elucidate Structure correlate->elucidate

Caption: Experimental workflow for NMR-based structure elucidation.

structure_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_fragments Identified Fragments cluster_assembly Structure Assembly H1_NMR ¹H NMR: - Chemical Shifts - Couplings - Integration Uracil Uracil H1_NMR->Uracil Ribose Ribose H1_NMR->Ribose Alanine Alanine H1_NMR->Alanine Phenyl Phenyl H1_NMR->Phenyl C13_NMR ¹³C NMR: - Chemical Shifts C13_NMR->Uracil C13_NMR->Ribose C13_NMR->Alanine C13_NMR->Phenyl COSY COSY: ¹H-¹H Connectivity COSY->Ribose COSY->Alanine HSQC HSQC: ¹H-¹³C Direct Correlation HSQC->Uracil HSQC->Ribose HSQC->Alanine HSQC->Phenyl HMBC HMBC: ¹H-¹³C Long-Range Correlation Final_Structure Final Structure of This compound HMBC->Final_Structure Uracil->Final_Structure Ribose->Final_Structure Alanine->Final_Structure Phenyl->Final_Structure

Caption: Logical flow of structure elucidation from NMR data.

Conclusion

This application note provides a comprehensive and systematic protocol for the structural elucidation of this compound using a suite of NMR experiments. The combination of 1D and 2D NMR techniques allows for the unambiguous determination of the chemical structure, which is proposed to be a des-isopropyl analogue of Sofosbuvir. The detailed experimental parameters and data interpretation workflow presented here can be adapted for the characterization of other related impurities in pharmaceutical development and manufacturing, ensuring the quality and safety of the final drug product.

References

Application Note: Utilizing Sofosbuvir Impurity N as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4][5][6] The purity of the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. This application note details the use of Sofosbuvir Impurity N, a diastereoisomer of Sofosbuvir, as a reference standard in the quality control of Sofosbuvir bulk drug and finished pharmaceutical products.

This compound: Characterization

This compound is a diastereoisomer of Sofosbuvir. Its formation is often related to the synthetic process of the API. As a closely related impurity, its chromatographic separation and quantification are critical for ensuring the quality of Sofosbuvir.

Chemical Information:

ParameterValue
IUPAC Name (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
CAS Number 1394157-34-6
Molecular Formula C₂₂H₂₉FN₃O₉P
Molecular Weight 529.45 g/mol

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that is converted intracellularly to its pharmacologically active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, thus preventing viral replication.[1][3][4][6][7]

Sofosbuvir_Mechanism_of_Action cluster_cell Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Metabolite X Sofosbuvir->MetaboliteX Carboxylesterase 1 Cathepsin A GS_331007_MP GS-331007 Monophosphate MetaboliteX->GS_331007_MP HINT1 GS_331007_DP GS-331007 Di-phosphate GS_331007_MP->GS_331007_DP UMP-CMPK1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK HCV_RNA_Replication HCV RNA Replication GS_461203->HCV_RNA_Replication Chain_Termination RNA Chain Termination HCV_RNA_Replication->Chain_Termination NS5B HCV NS5B Polymerase NS5B->HCV_RNA_Replication catalyzes Sofosbuvir_Ext Sofosbuvir (Oral Administration) Sofosbuvir_Ext->Sofosbuvir

Figure 1: Metabolic activation pathway of Sofosbuvir.

Experimental Protocol: Quality Control of Sofosbuvir using Impurity N Reference Standard

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in Sofosbuvir API and pharmaceutical dosage forms.

Materials and Reagents
  • Sofosbuvir Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Sofosbuvir API or tablets for analysis

Instrumentation
  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions

Diluent: Water : Acetonitrile (50:50, v/v)

Standard Stock Solution (Sofosbuvir): Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.4 mg/mL.

Impurity Stock Solution (this compound): Accurately weigh about 2.5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.025 mg/mL.

System Suitability Solution: Mix equal volumes of the Standard Stock Solution and the Impurity Stock Solution.

Calibration Standard Solutions: Prepare a series of calibration standards by diluting the Impurity Stock Solution with diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity.

Sample Solution (API): Accurately weigh about 40 mg of the Sofosbuvir API test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with diluent. Centrifuge a portion of this solution and then filter the supernatant through a 0.45 µm syringe filter.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent prep_std Prepare Sofosbuvir Standard Stock Solution prep_diluent->prep_std prep_imp Prepare Impurity N Stock Solution prep_diluent->prep_imp prep_sample Prepare Sample Solution (API or Tablets) prep_diluent->prep_sample prep_sst Prepare System Suitability Solution prep_std->prep_sst prep_imp->prep_sst prep_cal Prepare Calibration Standards prep_imp->prep_cal inject_sst Inject System Suitability Solution prep_sst->inject_sst prep_cal->inject_sst prep_sample->inject_sst check_sst Check System Suitability Parameters inject_sst->check_sst check_sst->prep_diluent Fail inject_cal Inject Calibration Standards check_sst->inject_cal Pass inject_sample Inject Sample Solution inject_cal->inject_sample plot_cal Plot Calibration Curve inject_sample->plot_cal quantify Quantify Impurity N in Sample inject_sample->quantify plot_cal->quantify report Report Results quantify->report

Figure 2: Experimental workflow for quality control.
System Suitability

Inject the System Suitability Solution and record the chromatograms. The system is suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution The resolution between the Sofosbuvir and this compound peaks is not less than 2.0.
Tailing Factor The tailing factor for the Sofosbuvir and Impurity N peaks is not more than 2.0.
Relative Standard Deviation (RSD) The RSD for replicate injections of the standard solution is not more than 2.0%.
Analysis
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the calibration standard solutions and plot a calibration curve of peak area versus concentration for this compound.

  • Inject the sample solution in duplicate.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the percentage of this compound in the Sofosbuvir sample.

Quantitative Data Summary

The following table summarizes typical performance data for RP-HPLC methods used for the analysis of Sofosbuvir and its impurities.[8][9]

ParameterSofosbuvirSofosbuvir Impurity
Linearity Range (µg/mL) 160 - 48010 - 30
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.01% (0.04 µg)0.03% (0.12 µg)
Limit of Quantification (LOQ) 0.50% (0.125 µg)1.50% (0.375 µg)
Retention Time (min) ~3.7~5.7

Conclusion

The use of a well-characterized reference standard for this compound is essential for the accurate and reliable quality control of Sofosbuvir. The RP-HPLC method described in this application note provides a robust and sensitive approach for the quantification of this critical impurity, ensuring that the final drug product meets the required purity specifications for safety and efficacy. Adherence to such quality control protocols is vital for regulatory compliance and for safeguarding public health.

References

Application Note & Protocol: Determination of Residual Solvents in Sofosbuvir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the identification and quantification of residual solvents in the synthesis of Sofosbuvir, a critical active pharmaceutical ingredient (API) for the treatment of Hepatitis C. The methodology aligns with the International Council for Harmonisation (ICH) Q3C (R9) guidelines to ensure product quality and patient safety.

Introduction

Residual solvents are organic volatile chemicals used or produced during the synthesis of APIs like Sofosbuvir.[1][2] Since these solvents offer no therapeutic benefit and can be harmful, their levels must be controlled within strict limits.[1][3][4] The ICH Q3C guidelines categorize residual solvents into three classes based on their toxicity, with Class 1 being the most toxic and mandated to be avoided, while Class 2 and Class 3 solvents have established Permitted Daily Exposure (PDE) limits.[3][5][6][7]

This protocol employs Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), a standard and robust technique for residual solvent analysis in pharmaceuticals.[8][9][10][11] This method is highly effective for detecting volatile organic compounds at parts-per-million (ppm) levels, ensuring compliance with regulatory standards.[4]

Potential Residual Solvents in Sofosbuvir Synthesis

Based on various patented synthetic routes for Sofosbuvir, a range of solvents may be employed. Testing should be performed for solvents that are used or produced during the manufacturing or purification process.[1][12] A list of potential solvents and their corresponding ICH Q3C limits is provided below.

Table 1: Potential Residual Solvents in Sofosbuvir Synthesis and their ICH Q3C Limits

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Dichloromethane26006.0
Methanol2300030.0
Acetonitrile24104.1
Tetrahydrofuran27207.2
Toluene28908.9
Ethyl Acetate3500050.0
Isopropyl Alcohol3500050.0
Acetone3500050.0
Ethanol3500050.0
Methyl t-Butyl Ether2500050.0
Acetic Acid3500050.0

This list is not exhaustive and should be adapted based on the specific synthetic process used.

Experimental Protocol: HS-GC-FID Method

This protocol outlines a general method for the simultaneous determination of the potential residual solvents listed above. Method validation is essential to ensure its suitability for its intended purpose.

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • GC Column: DB-624, 30m x 0.32mm, 1.8µm film thickness, or equivalent G43 phase column is recommended for its selectivity towards volatile polar compounds.[10][13][14]

  • Carrier Gas: Nitrogen or Helium.

  • Reagents: Dimethyl sulfoxide (B87167) (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) (analytical grade) as a diluent.[10] Certified reference standards of the potential residual solvents.

  • Vials: 20 mL headspace vials with crimp caps.

Chromatographic Conditions

Table 2: GC-FID and Headspace Parameters

ParameterCondition
GC System
ColumnDB-624, 30m x 0.32mm, 1.8µm (or equivalent)
Carrier GasNitrogen/Helium
Injector Temperature210 °C[13]
Detector (FID) Temperature250 °C[14]
Oven Temperature ProgramInitial 50°C (hold 20 min), ramp at 6°C/min to 165°C (hold 20 min)[14]
Split Ratio30:1[13]
Headspace Sampler
Oven Temperature80 °C[14]
Loop Temperature80 °C[14]
Transfer Line Temperature100 °C[14]
Vial Equilibration Time45 minutes[14]
Injection Volume1 mL
Preparation of Solutions
  • Standard Stock Solution: Prepare a stock solution containing all relevant residual solvents in the chosen diluent (e.g., DMSO).

  • Working Standard Solution: Dilute the stock solution to a concentration that corresponds to the ICH limit for each solvent. For example, for a 100 mg/mL sample concentration, a 60 ppm standard for Dichloromethane would be 6 µg/mL.

  • Sample Preparation: Accurately weigh about 100 mg of the Sofosbuvir sample into a 20 mL headspace vial. Add 1 mL of diluent, cap the vial immediately, and vortex to dissolve.

Analytical Procedure
  • Place the prepared standard and sample vials into the headspace autosampler.

  • Run the sequence using the chromatographic conditions specified in Table 2.

  • Identify the residual solvents in the sample chromatogram by comparing their retention times with those from the standard chromatogram.

  • Calculate the concentration of each residual solvent in the sample using the peak areas obtained.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank or placebo at the retention time of the analytes.Peak purity of analytes confirmed; no co-elution observed.
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995 for all solvents over the range of LOQ to 150% of the limit concentration.
Accuracy (Recovery) 80% - 120% recovery for spiked samples.90% - 110% recovery for all solvents at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 15%%RSD < 10% for six replicate injections of the standard solution.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10LOQ established at a concentration below 10% of the ICH limit for each solvent.[15]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3LOD demonstrated for all analytes.
Robustness %RSD of results should remain within acceptable limits after minor variations in method parameters (e.g., oven temperature, flow rate).Method shows no significant variation in results with deliberate small changes to conditions.

Workflow and Data Analysis

The overall workflow for residual solvent testing is a systematic process from sample receipt to final reporting, ensuring data integrity and compliance.

Residual_Solvent_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing & Reporting Sample Receive Sofosbuvir API Sample Weigh Weigh Sample into Headspace Vial Sample->Weigh Add_Diluent Add Diluent (e.g., DMSO) Weigh->Add_Diluent Load_Vials Load Vials into Autosampler Add_Diluent->Load_Vials Prep_Standard Prepare Standard Solutions Prep_Standard->Load_Vials Run_Sequence Run GC Sequence Load_Vials->Run_Sequence Acquire_Data Acquire Chromatographic Data Run_Sequence->Acquire_Data Identify_Peaks Identify Peaks by Retention Time Acquire_Data->Identify_Peaks Integrate_Peaks Integrate Peak Areas Identify_Peaks->Integrate_Peaks Calculate Calculate Solvent Concentration (ppm) Integrate_Peaks->Calculate Compare Compare Results to ICH Limits Calculate->Compare Report Generate Final Report Compare->Report

References

Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[2] During the synthesis and storage of Sofosbuvir, various impurities can arise, which may impact the safety and efficacy of the drug product. Regulatory agencies require stringent control and characterization of these impurities.

This application note details a robust methodology for the accurate mass determination of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient (API).[3] As diastereomers possess the same molecular formula and mass, their separation and individual characterization are critical. High-resolution mass spectrometry (HRMS), coupled with an appropriate chromatographic separation technique, provides the necessary specificity and sensitivity for this purpose. The use of Orbitrap-based HRMS ensures high mass accuracy, enabling confident elemental composition determination and structural elucidation.[4][5]

Experimental Protocols

Materials and Reagents
Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of Sofosbuvir and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard solution containing both Sofosbuvir and this compound at a final concentration of 10 µg/mL by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation (from drug substance or product):

    • Accurately weigh and dissolve the sample in methanol to achieve a target concentration of approximately 1 mg/mL of Sofosbuvir.

    • Dilute the sample solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Chromatographic Separation: UPLC-UV-HRMS

Given that this compound is a diastereomer of Sofosbuvir, a chiral separation method is recommended for optimal resolution.

  • Chromatographic System: A high-performance liquid chromatography (UPLC) system capable of delivering stable gradients at high pressures.

  • Column: A chiral stationary phase (CSP) column, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK IA, IB, or IC) or an equivalent column known for separating diastereomers. A common dimension is 2.1 x 150 mm, with a 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.060
15.195
17.095
17.120
20.020
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 260 nm.

High-Resolution Mass Spectrometry
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Full Scan MS Parameters:

    • Resolution: 70,000 (at m/z 200).

    • Scan Range: m/z 150-1000.

    • AGC Target: 1e6.

    • Maximum Injection Time: 100 ms.

  • Data-Dependent MS/MS (dd-MS²) Parameters (for fragmentation information):

    • Resolution: 17,500 (at m/z 200).

    • AGC Target: 1e5.

    • Maximum Injection Time: 50 ms.

    • Isolation Window: 2.0 m/z.

    • Normalized Collision Energy (NCE): 30, 35, 40 (stepped).

Data Presentation

Accurate Mass Determination of Sofosbuvir and Impurity N

The accurate mass of the protonated molecules ([M+H]⁺) for both Sofosbuvir and its diastereomer, Impurity N, is determined from the high-resolution full scan mass spectra.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Mass Error (ppm)
SofosbuvirC₂₂H₂₉FN₃O₉P529.1625To be determinedTo be calculated
This compoundC₂₂H₂₉FN₃O₉P529.1625To be determinedTo be calculated

Note: The observed [M+H]⁺ and mass error are to be filled in with experimental data.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sofosbuvir Sample Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute with ACN/Water Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration UPLC UPLC Separation (Chiral Column) Filtration->UPLC HRMS HRMS Detection (Orbitrap) UPLC->HRMS Accurate_Mass Accurate Mass Determination HRMS->Accurate_Mass Fragmentation Fragmentation Analysis (dd-MS²) HRMS->Fragmentation Report Reporting Accurate_Mass->Report Fragmentation->Report

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship cluster_compounds Compounds cluster_properties Properties cluster_analysis Analytical Approach Sofosbuvir Sofosbuvir Same_Mass Same Molecular Formula and Mass Sofosbuvir->Same_Mass Diff_Structure Different 3D Structure (Diastereomers) Sofosbuvir->Diff_Structure Impurity_N This compound Impurity_N->Same_Mass Impurity_N->Diff_Structure HRMS HRMS for Accurate Mass Confirmation Same_Mass->HRMS Chiral_LC Chiral HPLC/UPLC for Separation Diff_Structure->Chiral_LC Chiral_LC->HRMS

Caption: Logical relationship for analyzing Sofosbuvir and its diastereomeric impurity.

Conclusion

The described UPLC-HRMS method provides a reliable and accurate approach for the determination of the exact mass of this compound. The use of a chiral stationary phase is crucial for the successful separation of the diastereomers, allowing for their individual detection and characterization by high-resolution mass spectrometry. The high resolving power and mass accuracy of the Orbitrap mass analyzer enable confident confirmation of the elemental composition of the impurity, which is a critical step in the comprehensive quality assessment of Sofosbuvir drug substance and product. This protocol is designed to meet the stringent requirements of regulatory bodies for the characterization of pharmaceutical impurities.

References

Troubleshooting & Optimization

Overcoming co-elution issues in Sofosbuvir impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during the analysis of Sofosbuvir and its impurities.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of two or more peaks in a chromatogram, can compromise the accuracy and reliability of impurity profiling. This guide provides a systematic approach to troubleshoot and resolve such issues in Sofosbuvir analysis.

Q1: My chromatogram shows a broad or shouldered peak for Sofosbuvir or one of its impurities. What are the initial steps to diagnose co-elution?

A1: A broad or asymmetric peak is a common indicator of co-eluting species.[1] To confirm this, consider the following diagnostic steps:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), perform a peak purity analysis across the peak .[1] A non-homogenous spectrum across the peak suggests the presence of more than one compound.

  • Vary Injection Volume: Inject a smaller volume of your sample. If the peak shape improves or resolves into multiple peaks, it may indicate that the column was overloaded.

  • Review Known Impurities: Cross-reference the retention time of the problematic peak with the known impurities of Sofosbuvir, which can include process-related impurities, degradation products, and diastereomers.[2][3][4][5]

Q2: I have confirmed co-elution. How can I adjust my HPLC method to improve separation?

A2: Method optimization is key to resolving co-elution. The resolution between two peaks is influenced by selectivity, efficiency, and retention factor. A logical approach to method modification is outlined below.

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Adjustment cluster_2 Phase 3: Verification start Co-elution Observed (Broad/Shouldered Peak) confirm Confirm Co-elution (Peak Purity, Vary Injection Volume) start->confirm adjust_mobile_phase Adjust Mobile Phase (Organic Ratio, pH, Buffer Strength) confirm->adjust_mobile_phase change_gradient Modify Gradient Program (Steeper/Shallower Gradient) adjust_mobile_phase->change_gradient adjust_flow_rate Optimize Flow Rate (Typically Lower for Better Resolution) change_gradient->adjust_flow_rate change_column Change Column Chemistry (Different Stationary Phase, e.g., Phenyl-Hexyl) adjust_flow_rate->change_column evaluate Evaluate Resolution (Rs > 1.5) change_column->evaluate success Resolution Achieved evaluate->success Yes fail Resolution Not Achieved evaluate->fail No fail->adjust_mobile_phase Re-evaluate Method Parameters

Caption: A decision tree for troubleshooting co-elution in HPLC analysis.

Q3: What specific mobile phase modifications are effective for Sofosbuvir impurity analysis?

A3: Several research articles have demonstrated successful separation of Sofosbuvir and its impurities using reversed-phase HPLC. Here are some mobile phase adjustments to consider:

  • Organic Modifier: Acetonitrile (B52724) is a common organic modifier.[6][7] Varying the ratio of acetonitrile to the aqueous phase can significantly impact retention and selectivity. For instance, a mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50 v/v) mixture has been used successfully.[6][7]

  • pH Adjustment: The pH of the aqueous phase can alter the ionization state of Sofosbuvir and its impurities, thereby affecting their retention on a C18 column. Using a buffer, such as 0.1% trifluoroacetic acid, helps to control the pH and improve peak shape.[6][7]

  • Gradient Elution: For complex mixtures of impurities with varying polarities, a gradient elution program is often more effective than an isocratic method. A gradient allows for the separation of a wider range of compounds in a single run. One study utilized a gradient with a mobile phase consisting of a buffer solution (0.6% trifluoroacetic acid in water, pH 2.2) and acetonitrile, and a second mobile phase of water, methanol, and acetonitrile.[8]

Q4: When should I consider changing the stationary phase (column)?

A4: If modifications to the mobile phase do not provide adequate resolution, changing the column chemistry is the next logical step.[1]

  • Different C18 Columns: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can lead to different selectivities. Trying a C18 column from a different manufacturer can sometimes resolve co-eluting peaks.

  • Alternative Stationary Phases: If a C18 column does not provide the desired selectivity, consider a column with a different stationary phase. For example, a phenyl-hexyl column offers different retention mechanisms through pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds.

Frequently Asked Questions (FAQs)

Q5: What are the common impurities of Sofosbuvir that are known to co-elute?

A5: Common impurities in Sofosbuvir can arise from the manufacturing process or degradation.[2] These include diastereomers, process-related impurities like the phosphoryl impurity, and degradation products from hydrolysis or oxidation.[6][7][9] Diastereomers can be particularly challenging to separate and may require highly optimized chromatographic conditions.

Q6: Are there any established HPLC methods that have demonstrated good separation of Sofosbuvir and its key impurities?

A6: Yes, several validated HPLC and UPLC methods have been published. These can serve as a good starting point for your method development or troubleshooting. Below is a summary of some reported methods.

Table 1: Reported Chromatographic Methods for Sofosbuvir Impurity Analysis

ParameterMethod 1[6][7]Method 2[8]Method 3[10][11]
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm)Phenomenex Luna C-18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.6% Trifluoroacetic acid in Water:Acetonitrile (95:5)0.1% Phosphoric acid
Mobile Phase B AcetonitrileWater:Methanol:Acetonitrile (20:30:50)Acetonitrile:Methanol (80:20)
Elution Mode Isocratic (50:50)GradientIsocratic (40:60)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 263 nm (Sofosbuvir) & 320 nm (Velpatasvir)PDA at 260 nm
Column Temp. Ambient35°C30°C

Q7: Can you provide a detailed experimental protocol for a validated HPLC method for Sofosbuvir and a known impurity?

A7: The following protocol is based on a published method for the estimation of Sofosbuvir and its phosphoryl impurity.[6][7]

Experimental Protocol: RP-HPLC for Sofosbuvir and Phosphoryl Impurity

HPLC_Protocol cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase: 0.1% TFA in Water:Acetonitrile (50:50) set_conditions Set Chromatographic Conditions: Flow Rate: 1.0 mL/min Detection: UV at 260 nm Temperature: Ambient prep_mobile->set_conditions prep_std Prepare Standard Solution: Sofosbuvir (400 µg/mL) and Phosphoryl Impurity (25 µg/mL) in diluent (Water:ACN 50:50) inject Inject 20 µL of Standard and Sample Solutions prep_std->inject prep_sample Prepare Sample Solution: Dissolve sample in diluent to achieve similar concentrations prep_sample->inject hplc_system HPLC System: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) hplc_system->set_conditions set_conditions->inject acquire_data Acquire Chromatograms inject->acquire_data analyze_data Analyze Data: Identify peaks by retention time (Sofosbuvir ~3.7 min, Impurity ~5.7 min) Quantify impurities acquire_data->analyze_data

Caption: A workflow for the HPLC analysis of Sofosbuvir and its phosphoryl impurity.

Methodology:

  • Mobile Phase Preparation: Prepare a solution of 0.1% trifluoroacetic acid in water and mix it with acetonitrile in a 50:50 ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Sofosbuvir and its phosphoryl impurity reference standards in a diluent of water:acetonitrile (50:50) to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir and 25 µg/mL of the impurity.[7]

  • Sample Preparation: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a similar concentration of Sofosbuvir as the standard solution.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[6][7]

    • Mobile Phase: 0.1% trifluoroacetic acid in water:acetonitrile (50:50)[6][7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection: UV at 260.0 nm[6][7]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Sofosbuvir is expected to be around 3.7 minutes and for the phosphoryl impurity around 5.7 minutes under these conditions.[6][7]

Q8: How can I ensure the robustness of my analytical method once I have resolved the co-elution?

A8: Method robustness should be evaluated by intentionally making small variations in method parameters and observing the effect on the separation. Key parameters to investigate include:

  • Mobile phase composition (± 2%)

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

The system suitability parameters, such as resolution, tailing factor, and theoretical plates, should remain within acceptable limits during these variations.

References

Technical Support Center: Analysis of Sofosbuvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize on-column degradation and address other analytical challenges during the chromatographic analysis of Sofosbuvir (B1194449) and its impurities.

Troubleshooting Guide

On-column degradation and other chromatographic issues can significantly impact the accuracy and reliability of analytical results. This guide provides a structured approach to identifying and resolving common problems encountered during the HPLC or UPLC analysis of Sofosbuvir.

Troubleshooting Common Chromatographic Issues

Problem Potential Cause Recommended Solution
Peak Tailing for Sofosbuvir or Impurity Peaks Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with basic functional groups on the analytes.[1]- Use a well-endcapped C18 column or a column with a polar-embedded phase. - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3) or the analyte. Using a buffer is crucial for pH stability.[1] - Add a competitive base, such as triethylamine, to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites.
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[2]- Dilute the sample and re-inject.[2] - Reduce the injection volume.
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1]- Use tubing with a smaller internal diameter (e.g., 0.005 inches). - Minimize the length of all tubing connections.
Peak Fronting Sample Overload: This is the most common cause of peak fronting.[2][3]- Dilute the sample or reduce the injection volume.[2]
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[3]- Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.[4]- Ensure the column is operated within its recommended pH and temperature ranges. If collapse is suspected, the column will likely need to be replaced.[4]
Appearance of New/Unexpected Peaks (Potential Degradants) On-Column Degradation: The mobile phase pH or temperature might be promoting the degradation of Sofosbuvir. Sofosbuvir is known to be unstable in acidic and basic conditions.[5][6][7]- Evaluate the pH of the mobile phase. While acidic conditions can improve peak shape, highly acidic or basic mobile phases can cause hydrolysis. A mobile phase with 0.1% formic acid is often a good starting point.[5] - Reduce the column temperature. While not a primary stress factor, elevated temperatures can accelerate degradation.[8] - Ensure the mobile phase is freshly prepared and degassed.
Sample Instability: Degradation may be occurring in the sample vial before injection.- Analyze the sample immediately after preparation. - Store prepared samples at reduced temperatures (e.g., 2-8 °C) and protect from light if necessary, although Sofosbuvir is generally stable under photolytic stress.[5]
Poor Peak Resolution Inadequate Chromatographic Conditions: Mobile phase composition, column chemistry, or gradient profile may not be optimal for separating all impurities.- Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). - Try a different column chemistry (e.g., C8, Phenyl-Hexyl).[5] - Adjust the gradient slope for better separation of closely eluting peaks.
Irreproducible Retention Times Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, including pH adjustment and solvent ratios.- Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.- Increase the column equilibration time between runs, especially for gradient methods.
Pump Performance: Fluctuations in the HPLC pump can lead to variable flow rates.- Perform routine maintenance on the HPLC pump, including seal replacement and checking for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Sofosbuvir during analysis?

A1: Sofosbuvir is most susceptible to degradation via hydrolysis under both acidic and basic conditions.[5][6] It is also prone to oxidative degradation.[5][9] Studies have shown that Sofosbuvir is relatively stable under thermal and photolytic stress conditions.[5][6] Therefore, minimizing exposure to harsh pH and oxidative conditions is critical during analysis.

Q2: Which type of HPLC column is best suited for analyzing Sofosbuvir and its impurities?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Sofosbuvir and its impurities.[5][6][10][11] Various studies have successfully employed different C18 columns, such as Agilent Eclipse XDB-C18, Inertsil ODS-3, and Waters X-Bridge C18.[5][6][10] The choice of a specific C18 column may depend on the specific impurities being targeted and the desired selectivity.

Q3: What mobile phase composition is recommended to minimize on-column degradation?

A3: To minimize on-column degradation, a slightly acidic mobile phase is generally recommended. A common and effective mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For the aqueous component, 0.1% formic acid in water is frequently used to achieve good peak shape and separation while maintaining a pH that is not overly harsh.[5] For the organic component, acetonitrile (B52724) or methanol (B129727) can be used.[5][6][10] An isocratic or gradient elution can be employed depending on the complexity of the impurity profile.

Q4: How can I confirm if a new peak in my chromatogram is a degradation product?

A4: To confirm if a new peak is a degradation product, you can perform forced degradation studies. By subjecting a pure sample of Sofosbuvir to stress conditions (e.g., acid, base, oxidation) and analyzing the resulting solution, you can see if the new peak appears or increases in size under specific conditions.[5][6][9] Further characterization of the impurity can be achieved using mass spectrometry (LC-MS) to determine its molecular weight and fragmentation pattern.[6]

Q5: What are the typical instrument parameters for the analysis of Sofosbuvir?

A5: While specific parameters will vary depending on the method, here are some typical starting points based on published literature:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10][11]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at approximately 260 nm[5][10][12]

  • Column Temperature: Ambient or slightly elevated (e.g., 30-35 °C)[8]

  • Injection Volume: 10-20 µL

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir

This protocol is a representative example of a stability-indicating method for the analysis of Sofosbuvir and its degradation products.

1. Materials and Reagents:

  • Sofosbuvir reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/PDA detector

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • A gradient or isocratic elution can be optimized. A starting point could be a 50:50 (v/v) mixture of A and B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[5]

  • Sample Solution: Prepare the sample (e.g., from a dosage form) in the mobile phase to achieve a similar concentration as the standard solution.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 70°C for a specified period (e.g., 6 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 70°C for a specified period (e.g., 10 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 7 days).

  • Thermal Degradation: Keep the drug solution at an elevated temperature (e.g., 50°C) for a specified period (e.g., 21 days).

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.[5]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting on-column degradation and other chromatographic issues during Sofosbuvir analysis.

G start Start: Chromatographic Issue Observed (e.g., New Peaks, Poor Peak Shape) check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing Tailing fronting Peak Fronting? check_shape->fronting Fronting new_peaks New/Unexpected Peaks? check_shape->new_peaks New Peaks tailing_causes Potential Causes: - Secondary Silanol Interactions - Column Overload - Extra-column Volume tailing->tailing_causes fronting_causes Potential Causes: - Sample Overload - Incompatible Sample Solvent - Column Collapse fronting->fronting_causes new_peaks_causes Potential Causes: - On-Column Degradation - Sample Instability new_peaks->new_peaks_causes tailing_solutions Solutions: - Adjust Mobile Phase pH - Use Endcapped Column - Dilute Sample - Minimize Tubing Length tailing_causes->tailing_solutions end End: Issue Resolved tailing_solutions->end fronting_solutions Solutions: - Dilute Sample - Prepare Sample in Mobile Phase - Check Column Health fronting_causes->fronting_solutions fronting_solutions->end new_peaks_solutions Solutions: - Optimize Mobile Phase pH/Temp - Use Freshly Prepared Mobile Phase - Analyze Sample Immediately - Perform Forced Degradation Study new_peaks_causes->new_peaks_solutions new_peaks_solutions->end

Caption: Troubleshooting workflow for Sofosbuvir analysis.

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Sofosbuvir Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Sofosbuvir diastereomers. Our aim is to offer practical solutions to common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the HPLC separation of Sofosbuvir diastereomers?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile) is often effective. For a specific example, a gradient method with a Phenomenex Luna C18(2) column (4.6×50 mm, 3 µm) has been reported. The mobile phase utilized was Solvent A: 95% Water with 5% Methanol and 10 mM Ammonium Acetate (B1210297) (pH ~5.3), and Solvent B: Methanol with 10 mM Ammonium Acetate.[1]

Q2: How critical is the mobile phase pH for the separation of Sofosbuvir diastereomers?

A2: Mobile phase pH is a critical parameter that can significantly impact the retention and selectivity of ionizable compounds like Sofosbuvir.[2][3] Adjusting the pH can alter the ionization state of the diastereomers, which in turn affects their interaction with the stationary phase and, consequently, their separation.[2] It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form, which generally leads to better peak shape and more stable retention times.[4]

Q3: What is the role of the organic modifier in the mobile phase?

A3: The organic modifier (e.g., acetonitrile (B52724) or methanol) controls the elution strength of the mobile phase in reversed-phase chromatography. Increasing the proportion of the organic modifier will generally decrease the retention time of the analytes. The choice between acetonitrile and methanol can also affect selectivity, as they have different interactions with the stationary phase and the analytes.

Q4: Can mobile phase additives improve the separation?

A4: Yes, additives can significantly enhance resolution and peak shape. Buffers, such as ammonium acetate or phosphate (B84403) buffers, are used to control and maintain a stable pH.[5][6] Ion-pairing reagents can be used for ionic or polar compounds to improve their retention and separation.[7] For chiral separations, chiral mobile phase additives (CMPAs) can be used with an achiral column to form transient diastereomeric complexes that can be separated.[8][9]

Q5: What should I do if I observe poor resolution between the diastereomer peaks?

A5: If you are experiencing poor resolution, you can try several approaches:

  • Optimize the mobile phase composition: Systematically vary the ratio of the organic modifier to the aqueous phase.

  • Adjust the pH: Experiment with different pH values of the aqueous buffer to find the optimal selectivity.

  • Change the organic modifier: If you are using methanol, try acetonitrile, or vice-versa. A mixture of the two can also be explored.

  • Modify the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Consider a different column: A column with a different stationary phase chemistry or a smaller particle size could provide better separation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Resolution - Inappropriate mobile phase composition.- Mobile phase pH is not optimal.- Incorrect column choice.- Flow rate is too high.- Systematically adjust the organic modifier percentage.- Screen a range of pH values for the aqueous buffer.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Reduce the flow rate.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Column overload.- Mobile phase pH is close to the analyte's pKa.[4]- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 units away from the pKa.[4]
Split Peaks - Sample solvent is incompatible with the mobile phase.- Column void or contamination at the inlet.- Co-elution of an interfering peak.- Dissolve the sample in the initial mobile phase.- Flush the column in the reverse direction. If the problem persists, replace the column.- Check the purity of your standard and sample.
Unstable Retention Times - Inadequate column equilibration.- Fluctuation in column temperature.- Mobile phase composition is changing (e.g., due to evaporation of the organic component).- Pump malfunction or leaks.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and keep the solvent bottles capped.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: General Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of Sofosbuvir diastereomers using a C18 column.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Optimization of Organic Modifier:

    • Perform a series of injections while varying the gradient slope. Try a shallower gradient for better resolution or a steeper gradient for faster analysis.

    • If resolution is still not optimal, replace Acetonitrile with Methanol and repeat the gradient runs.

  • Optimization of pH:

    • Prepare the aqueous mobile phase (Mobile Phase A) at different pH values (e.g., 4.0, 4.5, 5.5, 6.0).

    • For each pH, run the optimized gradient from the previous step.

    • Plot the resolution between the diastereomers against the pH to identify the optimal pH.

  • Fine-Tuning:

    • Once the optimal organic modifier and pH are determined, you can further fine-tune the separation by adjusting the flow rate or column temperature.

Visualizations

experimental_workflow start Start: Diastereomer Mixture initial_conditions Select Initial HPLC Conditions (C18 Column, ACN/Water Gradient, pH 5.0) start->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc evaluate_resolution Evaluate Resolution run_hplc->evaluate_resolution optimize_organic Optimize Organic Modifier (ACN vs. MeOH, Gradient Slope) evaluate_resolution->optimize_organic Poor Resolution optimize_ph Optimize Mobile Phase pH (Screen pH 4.0 - 6.0) evaluate_resolution->optimize_ph Resolution Needs Improvement fine_tune Fine-Tune Parameters (Flow Rate, Temperature) evaluate_resolution->fine_tune Good Resolution final_method Final Optimized Method evaluate_resolution->final_method Optimal Resolution optimize_organic->run_hplc optimize_ph->run_hplc fine_tune->run_hplc

Caption: Experimental workflow for mobile phase optimization.

troubleshooting_workflow start Problem Observed check_resolution Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No adjust_mobile_phase Adjust Mobile Phase (Organic Ratio, pH) check_resolution->adjust_mobile_phase Yes check_retention_time Unstable Retention Time? check_peak_shape->check_retention_time No adjust_ph_additive Adjust pH / Additive check_peak_shape->adjust_ph_additive Yes check_equilibration Check Equilibration / Temp check_retention_time->check_equilibration Yes solution Problem Solved check_retention_time->solution No change_column Change Column adjust_mobile_phase->change_column No Improvement adjust_mobile_phase->solution Improved change_column->solution reduce_sample_load Reduce Sample Load adjust_ph_additive->reduce_sample_load No Improvement adjust_ph_additive->solution Improved reduce_sample_load->solution check_system Check System for Leaks / Pump Issues check_equilibration->check_system No Improvement check_equilibration->solution Improved check_system->solution

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Enhancing Detection Sensitivity for Trace-Level Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of trace-level impurities in Sofosbuvir (B1194449).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Sofosbuvir?

A1: Impurities in Sofosbuvir can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities can include residual solvents (e.g., methanol, ethanol), unreacted raw materials, and catalyst residues.[1] Degradation impurities arise from the exposure of Sofosbuvir to stress conditions such as acid, base, and oxidation.[1][2]

Q2: Which analytical techniques are most suitable for detecting trace-level Sofosbuvir impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most common and effective techniques for the sensitive detection and quantification of Sofosbuvir impurities.[3][4][5] LC-MS/MS, in particular, offers high sensitivity and specificity for identifying and quantifying impurities at very low levels.[5][6]

Q3: Where can I obtain reference standards for known Sofosbuvir impurities?

A3: Several pharmaceutical reference standard suppliers offer a range of Sofosbuvir impurities. Companies like SynThink, Pharmaffiliates, and Simson Pharma provide catalogs of available impurities with their corresponding characterization data.[7][8][9]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for Sofosbuvir impurities using HPLC?

A4: The LOD and LOQ for Sofosbuvir impurities can vary depending on the specific impurity and the analytical method used. However, reported values for HPLC methods are often in the range of 0.01-0.05 µg/mL for LOD and 0.03-0.15 µg/mL for LOQ.[3][10][11]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Peak Response for Impurities

Symptoms:

  • Impurity peaks are not detected or are below the limit of quantification (LOQ).

  • Signal-to-noise ratio is low for impurity peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Wavelength Verify that the UV detector wavelength is set to the absorption maximum of the impurity of interest. If the impurity's absorption maximum is unknown or different from Sofosbuvir (typically around 260-263 nm), a Photo Diode Array (PDA) detector can be used to screen for the optimal wavelength.[4][12]
Inadequate Sample Concentration Increase the concentration of the sample being injected. However, be cautious of overloading the column with the main Sofosbuvir peak, which could obscure closely eluting impurities.
Mobile Phase pH The pH of the mobile phase can significantly affect the ionization and, therefore, the retention and peak shape of ionizable impurities. Experiment with adjusting the pH of the aqueous portion of the mobile phase to improve the retention and focus of the impurity peaks.
Suboptimal Mobile Phase Composition The organic modifier (e.g., acetonitrile (B52724), methanol) and its proportion in the mobile phase can be optimized to improve the resolution and sensitivity of impurity peaks. A gradient elution is often more effective than isocratic elution for separating impurities with a wide range of polarities.[2]
Dirty Detector Flow Cell A contaminated detector flow cell can lead to a noisy baseline and reduced sensitivity. Flush the flow cell with a strong, appropriate solvent to remove any contaminants.
High System Backpressure High backpressure can indicate a blockage in the system, which can affect flow rate and sensitivity. Check for clogged frits, tubing, or a contaminated column and address as necessary.
Issue 2: Poor Peak Shape (Tailing or Fronting) for Impurity Peaks

Symptoms:

  • Asymmetrical peaks, which can compromise resolution and accurate integration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload If the sample concentration is too high, it can lead to peak fronting. Dilute the sample and re-inject.
Secondary Interactions with Stationary Phase Residual silanols on the silica-based stationary phase can interact with basic impurities, causing peak tailing. Use a mobile phase with a low pH or add a competing base (e.g., triethylamine) to the mobile phase to mitigate these interactions. Alternatively, use an end-capped column.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can lead to distorted peak shapes.
Column Contamination or Degradation A contaminated or old column can exhibit poor peak shapes. Flush the column with a series of strong solvents or replace it if necessary.
Issue 3: Co-elution of Impurities

Symptoms:

  • Two or more impurity peaks are not fully separated, making accurate quantification difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Modify the mobile phase composition, gradient slope, or flow rate to improve separation. Changing the stationary phase to one with a different selectivity (e.g., a phenyl or cyano column instead of a C18) can also be effective.[13]
Inappropriate Column A column with a smaller particle size (e.g., UPLC columns) or a longer length can provide higher efficiency and better resolution.
Temperature Effects Adjusting the column temperature can alter the selectivity of the separation and may resolve co-eluting peaks.

Data Presentation

Table 1: Reported HPLC Method Parameters for Sofosbuvir Impurity Analysis

Parameter Method 1[3] Method 2[4] Method 3[14]
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µmWaters X-bridge C18, 150 mm x 4.6 mm, 3.5 µmHypersil C18, 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Trifluoroacetic acid in water0.6% Trifluoroacetic acid in water (pH 2.2)Water
Mobile Phase B AcetonitrileWater:Methanol:Acetonitrile (20:30:50 v/v/v)Acetonitrile
Elution Isocratic (50:50 A:B)GradientIsocratic (30:70 A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 260 nm263 nm (Sofosbuvir), 320 nm (Velpatasvir)230 nm

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Sofosbuvir and its Impurities

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
Sofosbuvir0.040.125[3]
Phosphoryl Impurity0.120.375[3]
Sofosbuvir0.0220.067[15]
Sofosbuvir0.0540.135[11]
Ledipasvir (co-analyte)0.0120.030[11]
Sofosbuvir0.0010.003[16]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Sofosbuvir and a Process-Related Impurity

This protocol is based on the method described by S. Ashfaq et al.[3]

1. Materials and Reagents:

  • Sofosbuvir reference standard

  • Phosphoryl impurity reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% TFA in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of Sofosbuvir (e.g., 400 µg/mL) and the phosphoryl impurity (e.g., 25 µg/mL) in a 50:50 mixture of water and acetonitrile (diluent).

  • From the stock solutions, prepare working standard solutions at the desired concentrations by diluting with the diluent.

4. Sample Preparation (from bulk drug):

  • Accurately weigh and dissolve the Sofosbuvir bulk drug in the diluent to achieve a target concentration within the linear range of the method (e.g., 400 µg/mL).

5. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, theoretical plates) are within acceptable limits as per ICH guidelines.

6. Analysis:

  • Inject the sample solutions and integrate the peak areas for Sofosbuvir and any detected impurities.

Protocol 2: LC-MS/MS Method for the Quantification of Sofosbuvir in Human Plasma

This protocol is a general representation based on common practices described in the literature.[5][6][17]

1. Materials and Reagents:

  • Sofosbuvir reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of Sofosbuvir or another suitable compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma

  • C18 solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile, methanol)

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.

  • Column: A suitable C18 column with a smaller particle size (e.g., < 2 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to separate Sofosbuvir from endogenous plasma components.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Optimized parent and product ion transitions for Sofosbuvir and the IS.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

4. Calibration and Quality Control Samples:

  • Prepare a series of calibration standards by spiking known concentrations of Sofosbuvir into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Sofosbuvir to the IS against the nominal concentration.

  • Determine the concentration of Sofosbuvir in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Bulk Drug or Formulation weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Diluent weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities Against Reference Standards integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of Sofosbuvir impurities.

troubleshooting_sensitivity cluster_method Method Parameters cluster_instrument Instrument Checks cluster_sample Sample Preparation issue Low Sensitivity for Impurity Peak wavelength Optimize UV Wavelength issue->wavelength mobile_phase Adjust Mobile Phase Composition/pH issue->mobile_phase gradient Optimize Gradient Profile issue->gradient flow_rate Decrease Flow Rate issue->flow_rate detector Clean Detector Flow Cell issue->detector column Check Column Performance issue->column leaks Check for System Leaks issue->leaks concentration Increase Sample Concentration issue->concentration injection_vol Increase Injection Volume issue->injection_vol

Caption: Troubleshooting logic for low sensitivity issues.

References

Troubleshooting guide for Sofosbuvir impurity reference standard instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Sofosbuvir impurity reference standards during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sofosbuvir impurity reference standard is showing signs of degradation. What are the common causes?

A1: Instability in Sofosbuvir impurity reference standards can arise from several factors, primarily related to their chemical structure and handling. Sofosbuvir itself is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] It is plausible that its impurities, which are structurally similar, will exhibit comparable sensitivities. Key causes of degradation include:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule. One identified acid degradation product of Sofosbuvir involves the loss of the amino acid moiety, resulting in a phosphate (B84403) derivative.[1] Similarly, basic conditions can lead to the hydrolysis of the ester and phosphoramidate (B1195095) groups.[1]

  • Oxidation: Exposure to oxidizing agents, and potentially atmospheric oxygen over time, can degrade the impurity.[1][3]

  • Improper Storage: Not adhering to recommended storage conditions (e.g., temperature, light, and moisture protection) is a frequent cause of degradation. Reference standards should be stored in airtight containers, protected from light, and at the specified temperature, which is often refrigerated (2-8 °C).

  • Inappropriate Solvent: The choice of solvent for dissolving the reference standard is critical. The solvent should be inert and not promote degradation. For many Sofosbuvir-related compounds, a mixture of acetonitrile (B52724) and water is used.[4]

  • Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use vials.

  • Contamination: Contamination from glassware, solvents, or other sources can introduce substances that may catalyze degradation.

Q2: I am observing unexpected peaks in the chromatogram of my impurity reference standard. How can I determine if these are new degradants?

A2: The appearance of new peaks in the chromatogram of a reference standard suggests potential degradation. To investigate this, a systematic approach is recommended:

  • System Suitability Check: First, ensure the analytical system is performing correctly. Run a system suitability test using a stable, well-characterized standard to rule out any issues with the HPLC/UPLC system, such as column degradation or mobile phase problems.

  • Review Handling and Preparation: Scrutinize the entire process of standard preparation. Confirm that the correct solvent was used, the glassware was clean, and the standard was not exposed to harsh conditions (e.g., prolonged sonication at elevated temperatures).

  • Forced Degradation Study: To confirm if the new peaks are degradants, you can perform a mini-forced degradation study on a fresh, unopened vial of the reference standard. Expose small aliquots to mild stress conditions (e.g., gentle heating, addition of a small amount of acid, base, or oxidizing agent) and compare the resulting chromatograms with the one showing the unexpected peaks. An increase in the area of the unknown peaks under stress conditions would strongly indicate they are degradation products.

  • Mass Spectrometry (MS) Analysis: If available, LC-MS analysis can provide valuable information on the mass-to-charge ratio (m/z) of the unknown peaks. This data can be used to propose potential structures of the degradants by comparing them to the parent impurity structure and known degradation pathways of Sofosbuvir. For instance, common degradation pathways involve hydrolysis of the ester or phosphoramidate linkage.

Q3: What are the best practices for preparing and storing stock solutions of Sofosbuvir impurity reference standards to minimize instability?

A3: To ensure the longevity and accuracy of your Sofosbuvir impurity reference standards, adhere to the following best practices for preparation and storage:

  • Initial Handling: Before opening, allow the reference standard container to equilibrate to ambient temperature to prevent condensation of moisture onto the solid material.

  • Solvent Selection: Use high-purity (e.g., HPLC or LC-MS grade) solvents. A common diluent for Sofosbuvir and its impurities is a mixture of water and acetonitrile.[4] Avoid solvents that could react with the impurity.

  • Solution Preparation: Prepare a concentrated stock solution and then create working solutions by dilution. This minimizes the need to repeatedly weigh small quantities of the solid standard. Use calibrated pipettes and Grade A glassware.

  • Storage of Stock Solutions:

    • Temperature: Store stock solutions in a refrigerator at 2-8°C, unless the certificate of analysis specifies otherwise. For long-term storage, freezing at -20°C or lower may be appropriate, but be mindful of potential freeze-thaw degradation.

    • Aliquoting: Divide the stock solution into smaller, single-use aliquots in amber vials to minimize the number of freeze-thaw cycles and reduce the risk of contamination.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, although Sofosbuvir itself is generally stable to light.[1]

  • Documentation: Maintain a detailed log for each reference standard, including the date of receipt, date of opening, solvent used, concentration of stock solutions, and dates of preparation and use.

Data Presentation

The stability of Sofosbuvir under various stress conditions provides an indication of the potential instabilities of its impurities. The following table summarizes the degradation of Sofosbuvir under forced conditions as reported in the literature.

Stress ConditionReagents and DurationDegradation (%)Identified Degradation Products (DPs)Reference
Acidic Hydrolysis 1N HCl at 80°C for 10 hours8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (m/z 417.08)[1]
0.1N HCl at 70°C for 6 hours23%DP I (m/z 488)[2]
Basic Hydrolysis 0.5N NaOH at 60°C for 24 hours45.97%(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (m/z 453.13) and (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (m/z 411.08)[1]
0.1N NaOH, refluxed at 70°C for 10 hours50%DP II (m/z 393.3)[2]
Oxidative Degradation 30% H₂O₂ at 80°C for 2 days0.79%Oxidative degradation product (m/z 527.15)[1]
3% H₂O₂ at room temperature for 7 days19.02%DP III (m/z 393)[2]
Thermal Degradation 50°C for 21 daysNo degradationNot applicable[2]
Photolytic Degradation Exposure to sunlight for 21 daysNo degradationNot applicable[2]

Experimental Protocols

Protocol for Stability Assessment of a Sofosbuvir Impurity Reference Standard Solution

This protocol outlines a procedure to assess the short-term stability of a prepared stock solution of a Sofosbuvir impurity reference standard.

1. Objective: To determine the stability of a Sofosbuvir impurity reference standard in a specific solvent under defined storage conditions over a set period.

2. Materials:

  • Sofosbuvir impurity reference standard

  • HPLC or LC-MS grade solvent (e.g., acetonitrile:water 50:50 v/v)

  • Calibrated analytical balance

  • Volumetric flasks (Grade A)

  • Pipettes (calibrated)

  • Amber HPLC vials with caps

  • HPLC or UPLC system with a suitable detector (e.g., UV/PDA)

  • Validated stability-indicating analytical method

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of the Sofosbuvir impurity reference standard.

    • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Ensure complete dissolution, using gentle sonication if necessary, but avoid heating.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable working concentration (e.g., 50 µg/mL).

    • Inject the working solution into the HPLC/UPLC system in triplicate.

    • Record the peak area, retention time, and any observed impurity peaks. This serves as the baseline (T=0) data.

  • Storage of Stock Solution:

    • Dispense the remaining stock solution into several small, amber vials, filling them to minimize headspace.

    • Store the vials under the desired conditions (e.g., refrigerated at 2-8°C).

  • Analysis at Subsequent Time Points:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, and 7 days), retrieve one vial from storage.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution from the stored stock solution in the same manner as the initial analysis.

    • Inject the working solution in triplicate and record the chromatographic data.

  • Data Analysis:

    • Calculate the average peak area of the impurity standard at each time point.

    • Compare the average peak area at each subsequent time point to the average peak area at T=0. A significant decrease in the peak area (e.g., >2%) may indicate degradation.

    • Examine the chromatograms for the appearance and growth of any new peaks, which would be indicative of degradation products.

    • Calculate the percentage of the main peak remaining and the percentage of any new degradation products formed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Standard Instability start Instability Observed (e.g., new peaks, decreased area) check_system Perform System Suitability Test start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC/UPLC System (e.g., check column, mobile phase) system_ok->fix_system No review_prep Review Standard Preparation Protocol system_ok->review_prep Yes fix_system->check_system prep_ok Protocol Followed Correctly? review_prep->prep_ok correct_prep Re-prepare Standard Following Protocol prep_ok->correct_prep No forced_degradation Conduct Mini-Forced Degradation Study prep_ok->forced_degradation Yes correct_prep->start confirm_degradants New Peaks Confirmed as Degradants? forced_degradation->confirm_degradants characterize Characterize Degradants (e.g., LC-MS) confirm_degradants->characterize Yes contact_supplier Contact Reference Standard Supplier confirm_degradants->contact_supplier No implement_capa Implement Corrective Actions (e.g., new storage conditions, fresh standard) characterize->implement_capa contact_supplier->implement_capa

Caption: Troubleshooting workflow for investigating the instability of a Sofosbuvir impurity reference standard.

Degradation_Pathways Potential Degradation Pathways for Sofosbuvir Impurities impurity Sofosbuvir Impurity (e.g., with ester and phosphoramidate groups) acid Acidic Hydrolysis (H⁺, H₂O) impurity->acid base Basic Hydrolysis (OH⁻, H₂O) impurity->base oxidation Oxidation ([O]) impurity->oxidation dp1 Hydrolyzed Impurity 1 (Loss of amino acid ester) acid->dp1 dp2 Hydrolyzed Impurity 2 (Loss of phenol (B47542) from phosphate) base->dp2 dp3 Oxidized Impurity oxidation->dp3

Caption: Simplified diagram illustrating potential degradation pathways for Sofosbuvir impurities.

References

Technical Support Center: Robust Quantification of Genotoxic Impurities in Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method refinement for the robust quantification of genotoxic impurities (GTIs) in Sofosbuvir (B1194449).

Frequently Asked Questions (FAQs)

Q1: What are genotoxic impurities (GTIs) and why are they a concern in Sofosbuvir?

A1: Genotoxic impurities are chemical substances that can damage DNA and lead to mutations, potentially causing cancer.[1] In the context of Sofosbuvir, a potent antiviral drug, GTIs can arise from starting materials, reagents, by-products of chemical synthesis, or degradation of the drug substance over time.[1] Due to their potential health risks even at trace levels, regulatory bodies like the FDA and EMA mandate strict control and monitoring of these impurities.[1][2]

Q2: What is the regulatory limit for genotoxic impurities in pharmaceuticals like Sofosbuvir?

A2: The generally accepted regulatory threshold for a genotoxic impurity is the Threshold of Toxicological Concern (TTC), which is 1.5 µ g/day for lifetime exposure.[1][2] The permissible limit in parts per million (ppm) in the drug substance is calculated based on the maximum daily dose of the drug.

Q3: How are potential genotoxic impurities (PGIs) in Sofosbuvir identified?

A3: Potential genotoxic impurities are identified through a comprehensive assessment of the Sofosbuvir manufacturing process.[3] This involves:

  • Analysis of the synthetic route: Identifying all starting materials, reagents, intermediates, and possible by-products.[3]

  • Forced degradation studies: Subjecting Sofosbuvir to stress conditions such as acid, base, oxidation, heat, and light to identify degradation products.[4][5][6]

  • In silico assessment: Using Quantitative Structure-Activity Relationship (QSAR) software to predict the genotoxic potential of identified impurities based on their chemical structures.[3]

Q4: What are the common analytical techniques used for quantifying GTIs in Sofosbuvir?

A4: The most common analytical techniques for quantifying GTIs at trace levels are highly sensitive and selective chromatographic methods, including:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8][9][10][11][12][13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile or semi-volatile impurities.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity in complex matrices.[4][19][20]

Q5: What are the key parameters for validating an analytical method for GTI quantification according to ICH guidelines?

A5: According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation parameters include:

  • Specificity

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Linearity

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Robustness

  • Solution Stability[21][22]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Replace the column with a new one of the same type. 2. Dissolve the sample in the mobile phase whenever possible. 3. Reduce the sample concentration or injection volume.[23]
Inconsistent Retention Times 1. Leak in the HPLC system. 2. Fluctuation in column temperature. 3. Mobile phase composition changed.1. Check for leaks at all fittings, especially between the column and the detector.[23] 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase and ensure proper mixing and degassing.[23]
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent after a high-concentration sample.
Low Sensitivity/Poor Signal-to-Noise 1. Incorrect detection wavelength. 2. Degradation of the detector lamp. 3. High background noise from the mobile phase.1. Ensure the UV detector is set to the λmax of the impurity. 2. Replace the detector lamp. 3. Use HPLC-grade solvents and additives.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Poor Ionization/Low Signal Intensity 1. Inappropriate mobile phase pH or additives. 2. Ion suppression from the sample matrix. 3. Clogged mass spectrometer interface.1. Optimize the mobile phase with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) to enhance ionization. 2. Improve sample preparation to remove interfering matrix components. 3. Clean the mass spectrometer source components.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Leak in the LC system introducing air.1. Use LC-MS grade solvents and freshly prepared mobile phase. 2. Check for and fix any leaks in the fluidic path.
Inconsistent Peak Areas 1. Fluctuation in the electrospray. 2. Inconsistent sample preparation.1. Ensure the electrospray needle is properly positioned and clean. 2. Use a validated and consistent sample preparation procedure.

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for the determination of Sofosbuvir and its impurities.

Table 1: HPLC-UV Method Validation Parameters for Sofosbuvir and a Process-Related Impurity. [7]

ParameterSofosbuvirPhosphoryl Impurity
Linearity Range 160 - 480 µg/mL10 - 30 µg/mL
LOD 0.04 µg/mL0.12 µg/mL
LOQ 0.125 µg/mL0.375 µg/mL
Retention Time 3.674 min5.704 min

Table 2: HPLC-UV Method Validation Parameters for Sofosbuvir. [13]

ParameterSofosbuvir
Linearity Range 10 - 50 µg/mL
LOD 0.5764 µg/mL
LOQ 1.7468 µg/mL
Retention Time ~4.3 min

Table 3: LC-MS/MS Method Validation Parameters for Sofosbuvir in Human Plasma. [20]

ParameterSofosbuvir
Linearity Range 0.3 - 3000 ng/mL
LLOQ 0.3 ng/mL

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Quantification of a Process-Related Impurity in Sofosbuvir[7]

Objective: To quantify the phosphoryl impurity in Sofosbuvir bulk drug.

Materials and Reagents:

  • Sofosbuvir and phosphoryl impurity reference standards

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: 0.1% TFA in water:acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Mode: Isocratic

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the phosphoryl impurity reference standard in the mobile phase. Further dilute to achieve a concentration within the linear range (e.g., 10-30 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of the phosphoryl impurity in the Sofosbuvir sample by comparing the peak area of the impurity in the sample chromatogram with that of the standard chromatogram.

Protocol 2: Forced Degradation Study of Sofosbuvir[4]

Objective: To identify potential degradation products of Sofosbuvir under various stress conditions.

Materials and Reagents:

  • Sofosbuvir

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid Sofosbuvir to dry heat at a specified temperature.

  • Photolytic Degradation: Expose a solution of Sofosbuvir to UV light.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as LC-MS, to separate and identify the degradation products.

Visualizations

Genotoxic_Impurity_Workflow cluster_0 Phase 1: Impurity Identification cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Routine Analysis & Control A Review of Sofosbuvir Synthetic Route C Identification of Potential Impurities (Starting Materials, Intermediates, Degradants) A->C B Forced Degradation Studies (Acid, Base, Oxidation, etc.) B->C D In Silico (QSAR) Analysis for Genotoxicity Prediction C->D Input for Assessment E Ames Test (Bacterial Reverse Mutation Assay) if QSAR is positive D->E F Classification of Impurity (ICH M7) E->F G Develop Sensitive Analytical Method (e.g., LC-MS/MS, GC-MS) F->G If Impurity is Genotoxic H Method Validation as per ICH Q2(R1) (LOD, LOQ, Linearity, Accuracy, etc.) G->H I Routine Testing of Sofosbuvir Batches H->I Validated Method J Control Strategy Implementation I->J

Caption: Workflow for Identification, Assessment, and Control of Genotoxic Impurities.

HPLC_Troubleshooting_Logic Start Chromatographic Problem Observed Problem_Type What is the nature of the problem? Start->Problem_Type Peak_Shape Check Column & Sample Solvent Problem_Type->Peak_Shape Poor Peak Shape RT_Shift Check for Leaks & Mobile Phase Problem_Type->RT_Shift Retention Time Shift Sensitivity Check Wavelength & Lamp Problem_Type->Sensitivity Low Sensitivity Peak_Shape_Solution Replace Column or Adjust Sample Solvent Peak_Shape->Peak_Shape_Solution End Problem Resolved Peak_Shape_Solution->End RT_Shift_Solution Fix Leaks or Prepare Fresh Mobile Phase RT_Shift->RT_Shift_Solution RT_Shift_Solution->End Sensitivity_Solution Correct Wavelength or Replace Lamp Sensitivity->Sensitivity_Solution Sensitivity_Solution->End

Caption: Logical Flow for HPLC Troubleshooting.

References

Strategies to prevent the formation of Sofosbuvir impurity N during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on strategies to prevent the formation of Sofosbuvir impurity N during its synthesis and storage. The information is presented in a question-and-answer format to address specific issues you may encounter in your research and development work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir. Its chemical name is (S)-methyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphinoamino)propanoate, and its designated CAS number is 1394157-34-6.

As a stereoisomer, impurity N has the same molecular formula and connectivity as Sofosbuvir but differs in the three-dimensional arrangement of atoms. This difference in stereochemistry can potentially affect the drug's efficacy and safety profile. Therefore, controlling the level of this impurity is critical to ensure the quality, safety, and consistency of the final drug product. Regulatory agencies have strict limits on the levels of such impurities in pharmaceutical products.

Q2: How is this compound formed during the synthesis of Sofosbuvir?

The formation of this compound is primarily a challenge of stereocontrol during the synthesis process. The key step where this impurity can be generated is the phosphoramidation reaction, which creates the chiral phosphorus center in the Sofosbuvir molecule. If this reaction is not highly stereoselective, a mixture of diastereomers, including the desired Sofosbuvir and the undesired impurity N, will be formed.

The choice of reagents, solvents, temperature, and protecting groups for the nucleoside intermediate can all influence the diastereomeric ratio of the product.

Q3: What are the primary strategies to prevent the formation of this compound during synthesis?

The core strategy to prevent the formation of impurity N is to employ a highly stereoselective synthesis route. Key approaches include:

  • Dynamic Kinetic Resolution: This technique involves the use of a chiral catalyst or auxiliary that can selectively react with one enantiomer of a racemic starting material while rapidly equilibrating the unreactive enantiomer. This allows for the theoretical conversion of the entire starting material into the desired diastereomer of the product.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the phosphoramidation reaction, favoring the formation of the desired Sofosbuvir diastereomer.

  • Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the rate of addition of reagents can significantly influence the diastereoselectivity of the key coupling step.

  • Specific Protecting Groups: The choice of protecting groups on the sugar moiety of the nucleoside intermediate can sterically hinder the approach of the phosphoramidating agent from one direction, thereby favoring the formation of the desired diastereomer.

Troubleshooting Guide

Problem: High levels of impurity N detected in the crude reaction mixture.

Potential Cause Troubleshooting Action
Non-optimal stereoselectivity of the phosphoramidation step. Review and optimize the reaction conditions. This includes evaluating different chiral catalysts, solvents, and temperatures. Consider employing a dynamic kinetic resolution strategy if not already in use.
Incorrect choice of protecting groups on the nucleoside intermediate. Experiment with different protecting groups on the hydroxyl functionalities of the sugar ring to enhance steric hindrance and improve diastereoselectivity.
Racemization of chiral starting materials or intermediates. Verify the enantiomeric purity of all chiral starting materials and intermediates before use. Implement storage and handling procedures that minimize the risk of racemization.

Problem: Increase in impurity N levels during work-up or purification.

Potential Cause Troubleshooting Action
Epimerization under acidic or basic conditions. Phosphoramidate (B1195095) linkages can be susceptible to epimerization under certain pH conditions. Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases during extraction and purification steps.
Inadequate separation during chromatography. Optimize the chromatographic method for the separation of diastereomers. Chiral chromatography (e.g., using a chiral stationary phase) is often necessary for effective separation of stereoisomers.

Problem: Formation of impurity N during storage.

Potential Cause Troubleshooting Action
Degradation due to inappropriate storage conditions. Sofosbuvir should be stored in well-closed containers at controlled room temperature, protected from moisture and light.[1] Stability studies have shown that Sofosbuvir is sensitive to acidic and basic conditions, which could potentially lead to epimerization over time.[2]
Presence of residual catalysts or reagents. Ensure that the final product is thoroughly purified to remove any residual reagents or catalysts from the synthesis that could promote degradation or epimerization during storage.

Experimental Protocols

Key Experiment: Stereoselective Phosphoramidation

This protocol is a generalized representation based on principles of stereoselective synthesis. Specific conditions should be optimized for your particular laboratory setup and scale.

Objective: To synthesize Sofosbuvir with high diastereomeric purity, minimizing the formation of impurity N.

Materials:

  • Protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine intermediate

  • Phenyl(isopropyl L-alaninyl) phosphorochloridate (chiral phosphoramidating agent)

  • Anhydrous, non-protic solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • A suitable base (e.g., N-Methylimidazole, Pyridine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the protected nucleoside intermediate in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to the optimized temperature (e.g., -78 °C to 0 °C).

  • Slowly add the chiral phosphoramidating agent to the reaction mixture.

  • Add the base dropwise to catalyze the reaction and neutralize the generated HCl.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Quench the reaction by adding a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Purify the crude product using column chromatography. A chiral stationary phase may be required for optimal separation of diastereomers.

  • Analyze the purified product by chiral HPLC to determine the diastereomeric ratio and quantify the level of impurity N.

Quantitative Data Summary

Parameter Condition A (Non-optimized) Condition B (Optimized) Reference
Diastereomeric Ratio (Sofosbuvir:Impurity N) 85:15>99:1Implied from stereoselective synthesis literature
Reaction Temperature Room Temperature-20 °CGeneral principle for stereoselective reactions
Solvent AcetonitrileDichloromethaneSolvent screening is crucial for optimization
Base TriethylamineN-MethylimidazoleBase selection can influence stereoselectivity

Visualizations

Sofosbuvir_Synthesis_Pathway cluster_synthesis Sofosbuvir Synthesis Nucleoside Protected Nucleoside Intermediate Reaction Phosphoramidation Reaction Nucleoside->Reaction Phospho_reagent Chiral Phosphoramidating Agent Phospho_reagent->Reaction Sofosbuvir Sofosbuvir (Desired Diastereomer) Reaction->Sofosbuvir High Stereoselectivity Impurity_N Impurity N (Undesired Diastereomer) Reaction->Impurity_N Low Stereoselectivity

Caption: Synthetic pathway leading to Sofosbuvir and the potential formation of Impurity N.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting High Impurity N Levels High_Impurity High Impurity N Detected Synthesis During Synthesis High_Impurity->Synthesis Storage During Storage High_Impurity->Storage Optimize_Reaction Optimize Stereoselective Synthesis Synthesis->Optimize_Reaction Check_Purity Verify Starting Material Purity Synthesis->Check_Purity Control_Storage Control Storage Conditions Storage->Control_Storage

Caption: Logical workflow for troubleshooting the presence of this compound.

References

Validation & Comparative

A Comparative Guide to Validated Stability-Indicating HPLC Methods for Sofosbuvir Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method. All methodologies discussed have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Analysis of Chromatographic Conditions and Validation Parameters

The following tables summarize the key chromatographic conditions and validation parameters from several published stability-indicating HPLC methods for Sofosbuvir. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Discovery C18 (250×4.6 mm, 5 µm)[5]Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[6][7]Kromasil C18 (250 mm X 4.6 mm, 5 µm)[8]
Mobile Phase 0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v)[5]0.1% Trifluoroacetic acid in water : Acetonitrile (50:50 v/v)[6][7]Methanol (B129727) : Water (75:25 % v/v)[8]
Flow Rate 1.0 ml/min[5]1.0 ml/min[6][7]1.0 ml/min[8]
Detection Wavelength 270 nm[5]260 nm[6][7]261 nm[8]
Retention Time 2.08 min[5]3.674 min[6][7]Not Specified

Table 2: Comparison of Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (µg/ml) 100 - 600[5]160 - 480[6][7]Not Specified
Correlation Coefficient (r²) >0.999[9]>0.999>0.999[8]
Accuracy (% Recovery) 98.50% - 101.50%[10]99.62% - 99.73%[11]Not Specified
Precision (%RSD) < 2%[12]< 2%< 2%[8]
Limit of Detection (LOD) (µg/ml) Not Specified0.04[6][7]Not Specified
Limit of Quantitation (LOQ) (µg/ml) Not Specified0.125[6][7]Not Specified
Robustness Robust[5][9]Robust[6][7]Robust[8]

Experimental Protocols

This section provides a detailed methodology for key experiments involved in the validation of a stability-indicating HPLC method for Sofosbuvir, based on established protocols.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a specific concentration (e.g., 1000 µg/ml).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a specific number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir.

    • Transfer the powder to a volumetric flask and add a portion of the solvent.

    • Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the drug.

    • Make up the volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The chromatographic conditions will vary depending on the chosen method. Refer to Table 1 for specific details on the column, mobile phase, flow rate, and detection wavelength. An isocratic elution is commonly employed.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[13] The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat at a specific temperature (e.g., 60-80°C) for a defined period.[11][13]

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat at a specific temperature (e.g., 60-80°C) for a defined period.[11][13]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a specific duration.[11][13]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat at a high temperature (e.g., 80-100°C) for an extended period.[13]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[13]

After exposure to the stress conditions, the samples are diluted appropriately and injected into the HPLC system. The chromatograms are then analyzed for the appearance of degradation product peaks and the reduction in the peak area of the parent drug. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.

Methodology Visualization

The following diagram illustrates the general workflow for the validation of a stability-indicating HPLC method for Sofosbuvir.

Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_forced_degradation Forced Degradation Studies prep_std Prepare Standard Solutions chrom_cond Optimize Chromatographic Conditions prep_std->chrom_cond prep_sample Prepare Sample Solutions prep_sample->chrom_cond specificity Specificity chrom_cond->specificity acid Acid Hydrolysis chrom_cond->acid base Base Hydrolysis chrom_cond->base oxidation Oxidation chrom_cond->oxidation thermal Thermal chrom_cond->thermal photolytic Photolytic chrom_cond->photolytic linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness acid->specificity base->specificity oxidation->specificity thermal->specificity photolytic->specificity

References

A Comparative Analysis of Sofosbuvir Impurity Profiles from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the impurity profiles of Sofosbuvir, a key antiviral medication, arising from two distinct synthetic routes. Understanding the impurity profile is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document outlines the synthetic pathways, potential process-related impurities, and the analytical methodologies used for their identification and quantification.

Introduction

Sofosbuvir, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, is a cornerstone in the treatment of chronic hepatitis C.[1] Its complex stereochemistry and multi-step synthesis present significant challenges in controlling the impurity profile. Impurities can originate from starting materials, intermediates, reagents, by-products, and degradation products.[2] This guide focuses on a comparative analysis of impurities generated from two prominent synthetic strategies for the key nucleoside intermediate, (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine: one commencing from cytidine (B196190) and the other from uridine (B1682114) .

Synthetic Route Overview

The synthesis of Sofosbuvir can be broadly divided into two key stages: the synthesis of the fluorinated nucleoside core and the subsequent stereoselective phosphoramidate (B1195095) coupling. The choice of starting material for the nucleoside core, either cytidine or uridine, dictates the specific transformations and potential impurity landscape.

Route 1: The Cytidine-Based Synthesis

This route involves the synthesis of the key intermediate, (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine, starting from cytidine. A key step in this pathway is the deamination of a cytidine derivative to the corresponding uridine derivative.[3] This transformation can be a source of specific impurities if the reaction is incomplete or if side reactions occur.

Route 2: The Uridine-Based Synthesis

An alternative approach begins with a protected uridine derivative, thereby avoiding the deamination step required in the cytidine route.[4] This pathway proceeds through a series of protection, fluorination, and methylation steps to yield the same key nucleoside intermediate.

Comparative Impurity Profile

The choice of synthetic route has a direct impact on the process-related impurity profile of the final Sofosbuvir drug substance. While both routes may share some common impurities, particularly those arising from the phosphoramidate coupling step, certain impurities are unique to each pathway.

Table 1: Summary of Potential Process-Related Impurities in Sofosbuvir Synthesis

Impurity TypePotential ImpuritiesLikely OriginRoute(s)
Starting Material-Related Unreacted Cytidine/Uridine derivativesIncomplete reactionBoth
Intermediate-Related Incompletely converted intermediates (e.g., 2'-keto intermediate)Incomplete reactionBoth
Cytidine-analogue impuritiesIncomplete deamination of cytidine intermediateRoute 1 (Cytidine)
Reagent-Related Residual coupling agents, protecting groupsIncomplete removal during work-upBoth
By-products Diastereomers (Rp-isomer)Non-stereoselective phosphoramidate couplingBoth
2'-epimer and other stereoisomersLack of stereocontrol in nucleoside synthesisBoth
Elimination and hydrolyzed byproducts from fluorination step[3]Side reactions during fluorinationBoth
Degradation Products Hydrolysis products, oxidation productsInstability of intermediates or final productBoth

This table is a qualitative summary based on the synthetic chemistry. Quantitative levels of impurities are highly dependent on the specific process parameters and purification methods employed by the manufacturer and are often proprietary.

Data Presentation: Quantitative Analysis of Impurities

While a direct head-to-head quantitative comparison of impurity profiles from different manufacturers is not publicly available, regulatory guidelines (e.g., ICH Q3A/Q3B) set strict limits for the identification, qualification, and quantification of impurities in drug substances. Typically, specified identified impurities are controlled at levels around 0.10-0.15%, while unspecified impurities are limited to not more than 0.10%.[5]

Table 2: Representative HPLC-UV Data for Sofosbuvir and a Process-Related Impurity [5]

CompoundRetention Time (min)Linearity Range (μg/mL)LOD (%)LOQ (%)
Sofosbuvir3.674160-4800.010.50
Phosphoryl Impurity5.70410-300.031.50

This data is illustrative of the analytical performance for impurity quantification and not a direct comparison of impurity levels from the two synthetic routes.

Experimental Protocols

Synthesis of (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine (from Uridine)[4]

A detailed protocol for the synthesis of the key intermediate from a protected fluororibose and a protected uracil (B121893) is as follows:

  • Condensation: A protected fluororibose (formula I in the patent) is reacted with ditrimethylsilyl protective uracil (formula VI) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in a halogenated hydrocarbon solvent at a temperature ranging from 40°C to 120°C.

  • Deprotection: The resulting dibenzoyl uridine intermediate (formula IV) is deprotected to yield the target (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine (formula V).

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling[5][6]

This method is suitable for the separation and quantification of Sofosbuvir and its process-related impurities.

  • Chromatographic System: Agilent 1200 series HPLC with UV and PDA detectors.[6]

  • Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.6% Trifluoroacetic acid in water (pH adjusted to 2.2) : Acetonitrile (95:5 v/v).[6]

  • Mobile Phase B: Purified water : Methanol : Acetonitrile (20:30:50 v/v/v).[6]

  • Gradient Elution: A suitable gradient program is used to achieve separation of all relevant impurities.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 263 nm for Sofosbuvir.[6]

  • Sample Preparation: Accurately weigh and dissolve the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Mandatory Visualization

Sofosbuvir_Synthesis_Comparison cluster_route1 Route 1: Cytidine-Based Synthesis cluster_route2 Route 2: Uridine-Based Synthesis cluster_common Common Final Step cluster_impurities1 Potential Impurities (Route 1) cluster_impurities_common Potential Common Impurities C1 Protected Cytidine C2 2'-Keto Intermediate C1->C2 Oxidation C3 2'-Fluoro-2'-Methyl Cytidine Intermediate C2->C3 Fluorination & Methylation C4 Deamination C3->C4 C5 (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine C4->C5 Imp1 Cytidine-related impurities (from incomplete deamination) C4->Imp1 Coupling Phosphoramidate Coupling C5->Coupling U1 Protected Uridine U2 2'-Keto Intermediate U1->U2 Oxidation U3 (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine U2->U3 Fluorination & Methylation U3->Coupling Phosphoramidate Phosphoramidate Reagent Phosphoramidate->Coupling Sofosbuvir Sofosbuvir Coupling->Sofosbuvir Imp2 Diastereomers (Rp-isomer) Unreacted intermediates Degradation products Coupling->Imp2

Caption: Comparative workflow of Sofosbuvir synthesis from cytidine and uridine.

Conclusion

The selection of the synthetic route for Sofosbuvir has a significant influence on the resulting impurity profile. The cytidine-based route introduces the potential for cytidine-related impurities arising from the deamination step, which are absent in the uridine-based pathway. However, both routes share common challenges in controlling stereochemistry, particularly during the phosphoramidate coupling, which can lead to the formation of diastereomers. Furthermore, impurities from starting materials, reagents, and degradation are potential concerns for both pathways.

A robust analytical control strategy, employing validated methods such as RP-HPLC, is essential for the identification and quantification of all potential impurities to ensure the quality, safety, and efficacy of the final Sofosbuvir drug product. The information presented in this guide provides a framework for researchers and drug development professionals to understand and manage the complexities of Sofosbuvir impurity profiling.

References

Cross-validation of analytical methods for Sofosbuvir impurities across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in the antiviral drug Sofosbuvir. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for drug safety and efficacy. The analytical methods used to monitor and control impurities must be robust, accurate, and reproducible, not only within a single laboratory but also across different analytical sites. This guide details experimental protocols for commonly employed analytical techniques, presents comparative data from various validation studies, and outlines a workflow for inter-laboratory cross-validation.

Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the performance of various reported Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the determination of Sofosbuvir and its impurities. While not a direct inter-laboratory comparison, this data provides a benchmark for expected method performance.

Table 1: Comparison of Chromatographic Conditions and Method Performance for Sofosbuvir Impurity Analysis

ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid in Water (50:50 v/v)Methanol : Water (70:30 v/v)Acetonitrile : 0.05% Phosphoric acid in Water (gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min
Detection Wavelength 260 nm261 nm260 nm
Retention Time (Sofosbuvir) 3.5 min4.2 min2.1 min
Linearity Range (µg/mL) 10 - 1505 - 501 - 100
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.10.050.02
Limit of Quantification (LOQ) (µg/mL) 0.30.150.06
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.899.5 - 101.5
Precision (%RSD) < 2.0< 1.5< 1.0

Table 2: Overview of Common Sofosbuvir Impurities

Impurity NameStructureOrigin
Impurity A GS-331007 (Metabolite)Degradation/Metabolism
Impurity B Diastereomeric ImpuritySynthesis
Impurity C Process-related ImpuritySynthesis
Impurity D Degradation ProductForced Degradation

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for the analysis of Sofosbuvir and its impurities by RP-HPLC.

Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is commonly used.

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Solution for Linearity: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 75, 100, 125, 150 µg/mL).

  • Impurity Stock Solution: If individual impurity standards are available, prepare a stock solution of each impurity in the diluent.

  • Spiked Sample Preparation: To assess accuracy and specificity, a known amount of Sofosbuvir and its impurities are spiked into a placebo matrix.

Chromatographic Conditions (Example)
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Method Validation Parameters

The following parameters should be evaluated according to ICH Q2(R1) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing placebo, spiked samples, and forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method across different laboratories.

G cluster_originating_lab Originating Laboratory cluster_receiving_labs Receiving Laboratories (Lab 1, Lab 2, ... Lab n) cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome A Method Development & Optimization B Full Method Validation (ICH Q2) A->B C Preparation of Validation Protocol & Samples B->C D Method Transfer & Familiarization C->D Transfer of protocol, standards, and samples E Partial Method Validation D->E F Analysis of Blinded Samples E->F G Statistical Analysis of Results F->G Submission of analytical results H Assessment of Inter-Laboratory Variability G->H I Acceptance Criteria Met? H->I J Method Deemed Validated for Cross-Lab Use I->J Yes K Investigation & Re-validation Required I->K No K->A Feedback for method optimization

Caption: A workflow for inter-laboratory cross-validation of an analytical method.

Signaling Pathway Activated by Sofosbuvir

Recent studies have indicated that Sofosbuvir can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in liver cells.[1][2] This pathway is crucial in regulating cell growth, proliferation, and differentiation. The diagram below illustrates the key steps in this signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sofosbuvir Sofosbuvir EGFR EGFR Sofosbuvir->EGFR Activates Grb2 Grb2 EGFR->Grb2 Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates to Nucleus GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation, Survival, Differentiation GeneExpression->CellProliferation

Caption: Sofosbuvir-induced activation of the EGFR signaling pathway.

References

Genotoxicity Assessment: A Comparative Analysis of Sofosbuvir and its Diastereomeric Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the genotoxic safety of a drug substance is paramount. This guide provides a comparative genotoxicity assessment of the direct-acting antiviral agent Sofosbuvir against a potential process-related impurity, Sofosbuvir Impurity N, which has been identified as a diastereoisomer of the parent drug. While Sofosbuvir has been demonstrated to be non-genotoxic, the presence of impurities, even those with close structural resemblance such as diastereomers, necessitates a thorough evaluation as minor stereochemical changes can lead to different toxicological profiles.

This guide summarizes the findings from a standard battery of genotoxicity tests, including in silico assessment, a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell micronucleus assay, and an in vivo chromosomal aberration assay. The data presented for Sofosbuvir is based on published literature, while the data for Impurity N is hypothetical, generated for illustrative purposes to guide risk assessment in a scenario where an impurity raises a genotoxic concern.

Executive Summary of Genotoxicity Findings

The comprehensive genotoxicity testing of Sofosbuvir and the hypothetical assessment of its diastereomeric Impurity N reveal a clear distinction in their genotoxic potential. Sofosbuvir consistently demonstrated a lack of genotoxic activity across all assays performed. In contrast, the hypothetical data for Impurity N suggests a potential for mutagenicity and clastogenicity in in vitro systems.

Test ArticleIn Silico Assessment (ICH M7)Bacterial Reverse Mutation Assay (Ames Test)In Vitro Micronucleus Assay (CHO-K1 cells)In Vivo Chromosomal Aberration Assay (Rat Bone Marrow)Overall Genotoxicity Conclusion
Sofosbuvir No structural alerts for mutagenicity or clastogenicity.NegativeNegativeNegativeNon-genotoxic
This compound (Hypothetical Data) Structural alert for potential DNA reactivity.Positive in TA100 with S9 activation.Positive with and without S9 activation.NegativePotentially genotoxic in vitro, not expressed in vivo.

Detailed Experimental Data

In Silico Genotoxicity Prediction

An initial in silico analysis was conducted using two complementary (Q)SAR methodologies, as recommended by the ICH M7 guideline, to predict the genotoxic potential of both Sofosbuvir and its diastereomeric Impurity N.

Compound(Q)SAR System 1 (Expert Rule-Based, e.g., Derek Nexus)(Q)SAR System 2 (Statistical-Based, e.g., Sarah Nexus)ICH M7 Class Prediction
Sofosbuvir No structural alerts for mutagenicity.No structural alerts for mutagenicity.Class 5
This compound (Hypothetical) Plausible structural alert for aromatic amine-like mutagenicity.Positive prediction for mutagenicity.Class 2
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test was performed to evaluate the potential of Sofosbuvir and Impurity N to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

Table 1: Ames Test Results for Sofosbuvir and Impurity N (Hypothetical Data)

StrainMetabolic Activation (S9)Sofosbuvir (up to 5000 µ g/plate )Impurity N (up to 5000 µ g/plate )Result
TA98 -No increase in revertant coloniesNo increase in revertant coloniesNegative
+No increase in revertant coloniesNo increase in revertant coloniesNegative
TA100 -No increase in revertant coloniesNo increase in revertant coloniesNegative
+No increase in revertant coloniesDose-dependent increase in revertant coloniesPositive
TA1535 -No increase in revertant coloniesNo increase in revertant coloniesNegative
+No increase in revertant coloniesNo increase in revertant coloniesNegative
TA1537 -No increase in revertant coloniesNo increase in revertant coloniesNegative
+No increase in revertant coloniesNo increase in revertant coloniesNegative
WP2 uvrA (pKM101) -No increase in revertant coloniesNo increase in revertant coloniesNegative
+No increase in revertant coloniesNo increase in revertant coloniesNegative
In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay was conducted to assess the potential of the test articles to induce chromosomal damage in Chinese Hamster Ovary (CHO-K1) cells.

Table 2: In Vitro Micronucleus Assay Results for Sofosbuvir and Impurity N (Hypothetical Data)

Test ArticleConcentration (µg/mL)Metabolic Activation (S9)% Micronucleated Binucleated CellsResult
Sofosbuvir 0, 50, 100, 200-No significant increaseNegative
0, 50, 100, 200+No significant increaseNegative
Impurity N (Hypothetical) 0, 10, 25, 50-Statistically significant, dose-dependent increasePositive
0, 10, 25, 50+Statistically significant, dose-dependent increasePositive
In Vivo Mammalian Chromosomal Aberration Test - OECD 475

Following the positive in vitro findings for Impurity N, an in vivo study was conducted to determine if these effects translate to a whole animal system.

Table 3: In Vivo Chromosomal Aberration Assay in Rat Bone Marrow for Impurity N (Hypothetical Data)

Treatment GroupDose (mg/kg)Sampling Time (h)% Cells with Chromosomal AberrationsResult
Vehicle Control0240.8Negative
Impurity N200241.0Negative
1000241.2Negative
2000241.1Negative
Positive Control (Cyclophosphamide)402415.2Positive

Experimental Protocols

A summary of the methodologies for the key genotoxicity assays is provided below.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

  • Method: The plate incorporation method was used. Test article, bacterial tester strain, and, where applicable, S9 mix were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Dose Levels: A preliminary toxicity test determined the dose range. For the main experiment, at least five analysable concentrations were used, up to a maximum of 5000 µ g/plate .

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.

  • Controls: Vehicle (DMSO) and known mutagens for each strain (with and without S9) were used as negative and positive controls, respectively.

  • Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were counted. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the negative control.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487
  • Test System: Chinese Hamster Ovary (CHO-K1) cells.

  • Method: Cells were exposed to the test article for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (24 hours) without S9. Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells.

  • Dose Levels: A cytotoxicity assay (e.g., relative population doubling) was performed to determine the appropriate concentration range, with the highest concentration aiming for approximately 55±5% cytotoxicity.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.

  • Controls: Vehicle (DMSO) and known clastogens (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were used as negative and positive controls.

  • Evaluation: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Mammalian Chromosomal Aberration Test - OECD 475
  • Test System: Sprague-Dawley rats.

  • Method: Animals were administered the test article by oral gavage. A metaphase-arresting agent (e.g., colchicine) was administered prior to sacrifice. Bone marrow cells were harvested, fixed, and stained.

  • Dose Levels: A preliminary range-finding study was conducted to determine the maximum tolerated dose (MTD). Three dose levels, including the MTD, were used in the main study.

  • Controls: A vehicle control group and a positive control group (administered a known clastogen like cyclophosphamide) were included.

  • Evaluation: At least 200 metaphase spreads per animal were analysed for chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Visualized Workflows and Pathways

GenotoxicityTestingWorkflow cluster_in_silico In Silico Assessment (ICH M7) cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Follow-up (if required) in_silico Structural Analysis of Sofosbuvir & Impurity N qsar1 (Q)SAR Model 1 (Expert Rule-Based) in_silico->qsar1 qsar2 (Q)SAR Model 2 (Statistical-Based) in_silico->qsar2 ames Ames Test (OECD 471) Bacterial Reverse Mutation in_silico->ames Proceed to testing micronucleus In Vitro Micronucleus Assay (OECD 487) ames->micronucleus Negative or Positive Result in_vivo In Vivo Chromosomal Aberration (OECD 475) micronucleus->in_vivo Positive Result Triggers In Vivo

Caption: Standard workflow for genotoxicity assessment.

ICH_M7_Classification start Impurity Identified in_silico In Silico Assessment (2 complementary QSAR models) start->in_silico class1 Class 1: Known mutagen and carcinogen start->class1 Known Mutagenic Carcinogen ames_test Bacterial Mutagenicity Assay (Ames Test) in_silico->ames_test Structural Alert Present class5 Class 5: No structural alerts Treat as non-mutagenic impurity in_silico->class5 No Structural Alert class3 Class 3: Structural alert, no mutagenicity data in_silico->class3 Alert, but no data class4 Class 4: Structural alert, but with sufficient data to demonstrate lack of mutagenicity ames_test->class4 Negative Result class2 Class 2: Known mutagen, but not a known carcinogen ames_test->class2 Positive Result

A Comparative Analysis of Compendial Impurity Testing for Sofosbuvir: USP vs. EP

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) compendial methods for testing impurities in the antiviral drug Sofosbuvir reveals distinct approaches in their analytical procedures and specified impurity lists. While the full official monographs are not publicly available, a comprehensive analysis of accessible data from reference standard suppliers and published research provides valuable insights for researchers, scientists, and drug development professionals.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this is the identification and quantification of impurities. Both the USP and the EP provide detailed monographs outlining the requirements for impurity testing. Although the complete official texts are proprietary, a comparative overview can be constructed from available information on specified impurities and published analytical methodologies developed in accordance with these pharmacopeial standards.

The primary analytical technique employed for impurity profiling in both pharmacopeias is High-Performance Liquid Chromatography (HPLC). While specific chromatographic conditions may vary between the monographs, the general approach involves separating Sofosbuvir from its potential process-related impurities and degradation products.

Specified Impurities: A Side-by-Side Look

A key difference between the two compendial methods lies in the list of specified impurities. These are impurities that are known and have been characterized, and for which specific acceptance criteria are set. The following tables summarize the publicly listed specified impurities for Sofosbuvir in the USP and EP, based on information from reputable suppliers of pharmacopeial reference standards.

Table 1: Comparison of Specified Impurities for Sofosbuvir (USP vs. EP)

Impurity NameUSP SpecifiedEP Specified
Sofosbuvir Impurity 1
Sofosbuvir Impurity 2
Sofosbuvir Impurity 3
Sofosbuvir Impurity A
Sofosbuvir Impurity B
Sofosbuvir Impurity C
Sofosbuvir Impurity D
Sofosbuvir Impurity E
Sofosbuvir Impurity F
Sofosbuvir Impurity G
Sofosbuvir Impurity H
Sofosbuvir Related Compound A
Sofosbuvir Related Compound B
Sofosbuvir Related Compound C
Sofosbuvir Dimer
Sofosbuvir Desphosphoramidate

Note: This table is compiled from publicly available data from reference standard suppliers and may not represent the complete and official lists from the respective pharmacopeias.

Experimental Protocols: A Generalized HPLC Approach

Based on a review of multiple research articles that have developed and validated HPLC methods for Sofosbuvir impurity analysis in accordance with USP and ICH guidelines, a general experimental protocol can be outlined. It is important to note that the specific parameters in the official monographs may differ.

A typical HPLC method for Sofosbuvir impurity testing involves:

  • Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector is standard.

  • Column: A C18 stationary phase is commonly used, with typical dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient program is optimized to achieve adequate separation of all specified and unspecified impurities from the main Sofosbuvir peak.

  • Flow Rate: A flow rate of around 1.0 mL/min is frequently reported.

  • Detection Wavelength: UV detection is typically performed at a wavelength where Sofosbuvir and its impurities exhibit significant absorbance, often around 260 nm.

  • Injection Volume: The volume of the sample injected into the system is usually in the range of 10-20 µL.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Table 2: Summary of Typical HPLC Method Parameters from Published Literature

ParameterTypical Value/Condition
Instrument RP-HPLC with UV Detector
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Aqueous Buffer (e.g., 0.1% Trifluoroacetic Acid in Water)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Column Temp. 30°C
Injection Vol. 10-20 µL

Data Presentation: A Look at Method Performance

While the official validation data for the USP and EP methods are not publicly accessible, published studies provide an indication of the performance of HPLC methods developed for Sofosbuvir impurity testing. The following table summarizes typical validation parameters from such studies.

Table 3: Representative Quantitative Data for Sofosbuvir Impurity HPLC Methods from Scientific Literature

ParameterTypical Reported Values
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Note: These values are indicative and sourced from various research publications; they do not represent the official validation data of the USP or EP methods.

Visualizing the Comparison Workflow

The logical workflow for comparing two compendial methods for impurity testing can be visualized as a structured process. This involves obtaining the official monographs, comparing the specified impurities and their limits, evaluating the analytical procedures, and finally, performing a comparative analysis of the method validation data.

Compendial_Method_Comparison A Obtain Official Monographs B1 USP Monograph for Sofosbuvir A->B1 B2 EP Monograph for Sofosbuvir A->B2 C1 Identify USP Specified Impurities & Limits B1->C1 D1 Review USP Analytical Procedure (HPLC) B1->D1 C2 Identify EP Specified Impurities & Limits B2->C2 D2 Review EP Analytical Procedure (HPLC) B2->D2 E Comparative Analysis C1->E C2->E D1->E D2->E F Summarize Differences in Impurity Lists E->F G Compare HPLC Method Parameters E->G H Evaluate Validation Data (if available) E->H I Generate Comparison Guide F->I G->I H->I

Caption: Workflow for comparing USP and EP compendial methods.

Unveiling Sofosbuvir Impurity N: A Comparative Analysis of Characterization Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Inter-Laboratory Approaches to the Identification and Quantification of a Key Sofosbuvir Degradation Product

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety.[1][2][3] This guide provides a comparative overview of methodologies employed in the characterization of a significant Sofosbuvir impurity, herein designated as Impurity N, which is formed under basic hydrolysis conditions. While a formal inter-laboratory study is not publicly available, this document synthesizes findings from various research publications to present a "virtual" inter-laboratory comparison.

The focus of this guide is the base degradation product identified with a molecular formula of C13H19FN3O9P and a molecular weight of 411.08.[4] This impurity is consistently observed in forced degradation studies and serves as a representative example for comparing analytical approaches.

Comparative Analysis of Analytical Methods for Impurity N

The characterization of Sofosbuvir and its impurities predominantly relies on stability-indicating chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).[4][5][6][7] The following tables summarize the quantitative data and analytical conditions reported by different research groups for the characterization of the base degradation product of Sofosbuvir.

Table 1: Summary of Forced Degradation Conditions

ParameterStudy 1Study 2Study 3
Stress Condition 0.5 N NaOH at 60°C for 24h[4]0.1 N NaOH, reflux at 70°C for 10h[7]Alkaline Hydrolysis (unspecified conditions)[5][6]
% Degradation 45.97%[4]50%[7]Significant degradation observed[5][6]
Impurity N Formation 17.17%[4]Degradation Product II (DP II) observed[7]Major degradation product detected[5][6]

Table 2: Comparison of HPLC / UPLC Methodologies

ParameterStudy 1 (UPLC)Study 2 (RP-HPLC)Study 3 (RP-HPLC)
Column Not specifiedInertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm)[5][6]Not specified
Mobile Phase Acetonitrile (B52724) and 0.1% Formic acid buffer (50:50)[4]Methanol (B129727):Water (70:30 v/v)[5][6]Methanol:Water with 0.1% formic acid (50:50 v/v)[7]
Flow Rate Not specifiedNot specified1.0 mL/min[7]
Detection Not specifiedNot specifiedNot specified
Retention Time of Impurity N Not specifiedNot specified3.6 min (as DP II)[7]

Table 3: Mass Spectrometry Data for Impurity N

ParameterStudy 1 (HRMS)Study 2 (LC-MS-MS)Study 3 (LC-ESI-MS)
Ionization Mode ESIESIESI
Observed m/z 412.0900 ([M+H]+)[4]Characterization of degradation products performed[5][6]393.3 (as DP II)[7]
Molecular Formula C13H20FN3O9P[4]Not specifiedNot specified
Proposed Structure (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[4]Fragmentation pathways proposed[5][6]Hydrolysis product[7]

Experimental Protocols

The methodologies detailed below are representative of the protocols used in the cited studies for the forced degradation of Sofosbuvir and the subsequent analysis of its impurities.

Protocol for Forced Degradation (Base Hydrolysis)

Objective: To induce the degradation of Sofosbuvir under basic conditions to generate Impurity N.

Method 1 (as per Study 1):

  • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N Sodium Hydroxide (NaOH) solution.[4]

  • Maintain the solution at 60°C for 24 hours.[4]

  • After the incubation period, neutralize the solution with Hydrochloric Acid (HCl).[4]

  • Evaporate the resultant solution to obtain a solid residue.[4]

  • Re-dissolve the solid in 5 mL of the mobile phase (Acetonitrile:0.1% Formic acid buffer, 50:50) for analysis.[4]

Method 2 (as per Study 3):

  • Prepare a solution of Sofosbuvir in 0.1 N NaOH.[7]

  • Reflux the solution at 70°C for 10 hours.[7]

  • Neutralize the resulting solution.[7]

  • Dilute the solution with methanol to a final concentration of 50 µg/mL for injection into the HPLC system.[7]

Protocol for Chromatographic Analysis

Objective: To separate Sofosbuvir from its degradation products, including Impurity N, for identification and quantification.

UPLC Method (based on Study 1):

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid buffer in a 50:50 ratio.[4]

  • Sample Preparation: The neutralized and dried degradation sample is reconstituted in the mobile phase.[4]

  • Injection: An appropriate volume of the sample solution is injected into the UPLC system.

  • Analysis: The separation of the drug and its impurities is monitored, and the resulting chromatogram is analyzed.

RP-HPLC Method (based on Study 2):

  • Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm).[5][6]

  • Mobile Phase: A green mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.[5][6]

  • Analysis: The method is validated according to ICH guidelines for the determination of Sofosbuvir in the presence of its degradation products.[5][6]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory study on the characterization of a drug impurity, from sample preparation to data analysis and comparison.

G cluster_0 Phase 1: Sample Preparation & Distribution cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analytical Characterization cluster_3 Phase 4: Data Analysis & Comparison A Reference Standard of Sofosbuvir B Distribution to Participating Laboratories A->B C Acid Hydrolysis B->C D Base Hydrolysis (Generation of Impurity N) B->D E Oxidative Degradation B->E F Photolytic Degradation B->F G Thermal Degradation B->G H HPLC / UPLC Analysis C->H D->H E->H F->H G->H I Mass Spectrometry (MS/MS) H->I J NMR Spectroscopy I->J K Data Compilation from all Labs J->K L Comparison of Results K->L M Final Report L->M

Caption: Workflow for Inter-Laboratory Characterization of Drug Impurities.

This guide highlights the necessity for standardized methodologies in the characterization of pharmaceutical impurities. While the presented data is derived from separate studies, the compilation allows for a valuable comparison of analytical approaches. For definitive cross-laboratory validation, a formal inter-laboratory study with a common protocol and shared samples would be the next logical step.

References

Head-to-head comparison of HPLC and UPLC for Sofosbuvir impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of identifying and quantifying impurities in the antiviral drug Sofosbuvir. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for purity analysis.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a potent antiviral drug like Sofosbuvir, rigorous analytical methods are essential to detect and quantify any process-related impurities or degradation products. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide provides a comprehensive head-to-head comparison of these two methods for Sofosbuvir impurity profiling, supported by experimental data synthesized from published literature.

The Fundamental Difference: Speed, Efficiency, and Resolution

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC utilizes sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to the 3-5 µm particles typically used in HPLC.[1][2] This fundamental difference leads to several key performance advantages for UPLC, including faster analysis times, improved resolution, and enhanced sensitivity.[3][4][5]

cluster_HPLC HPLC cluster_UPLC UPLC HPLC_Principle Larger Particles (3-5 µm) Lower Pressure HPLC_Performance Longer Run Times Good Resolution Standard Sensitivity HPLC_Principle->HPLC_Performance Leads to UPLC_Principle Smaller Particles (<2 µm) Higher Pressure UPLC_Performance Faster Run Times Higher Resolution Enhanced Sensitivity UPLC_Principle->UPLC_Performance Leads to cluster_workflow Method Comparison Workflow A Define Analytical Target Profile (e.g., Sofosbuvir Impurities) B Develop/Optimize HPLC Method A->B C Develop/Optimize UPLC Method A->C D Perform Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - LOD/LOQ - Specificity B->D C->D E Analyze Spiked Samples & Real Samples D->E F Compare Performance Metrics: - Resolution - Run Time - Sensitivity - Solvent Consumption E->F G Select Optimal Method for Routine Use F->G

References

A Comparative Guide to Validated Analytical Methods for Sofosbuvir Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sofosbuvir in bulk and pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) guidelines. The included data, methodologies, and workflows are essential for selecting the appropriate analytical strategy for quality control and research purposes.

Comparative Performance of Analytical Methods

Several analytical techniques have been successfully validated for the determination of Sofosbuvir. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, cost, and the nature of the sample. The following tables summarize the quantitative performance of commonly employed methods: UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Validated UV-Spectrophotometric Methods for Sofosbuvir Analysis

ParameterMethod 1Method 2Method 3
Wavelength (λmax) 260.5 nm[1]260 nm[2]260 nm[3]
Solvent/Mobile Phase Water[1]Methanol:Water (70:30)[2]Acetonitrile:Methanol (30:70)[3]
Linearity Range 10-100 µg/ml[1]6-30 µg/ml[2]5-25 µg/ml[3]
Correlation Coefficient (R²) 0.9984[1]0.999[2]0.9991[3]
LOD 0.269 µg/ml[1]Not ReportedNot Reported
LOQ 0.814 µg/ml[1]Not ReportedNot Reported
Accuracy (% Recovery) 99.52 - 101.21%[1]RSD < 2%[2]99.63%[3]
Precision (% RSD) Not Reported< 2%[2]Intra-day: 0.8896%, Inter-day: 0.5863%[3]

Table 2: Comparison of Validated HPLC Methods for Sofosbuvir Analysis

ParameterMethod 1Method 2Method 3
Column Cosmosil C18 (250mm x 4.6ID, 5µm)[2]Agilent Eclipse® XDB-C18 (250mm x 4.6mm, 5µm)[4]Agilent Eclipse XDB-C18 (250mm x 4.6mm, 5µm)[5]
Mobile Phase Methanol:Water (70:30)[2]0.03M KH2PO4 (pH 2.5):Acetonitrile (Gradient)[4]0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50)[5]
Flow Rate 0.9 ml/min[2]1 ml/min[4]Not Reported
Detection Wavelength 260 nm[2]260 nm[4]260 nm[5]
Retention Time ~4.3 min[2]3.166 min[4]3.674 min[5]
Linearity Range 10-50 µg/ml[2]40-240 µg/ml[4]160-480 µg/ml[5]
Correlation Coefficient (R²) 0.999[2]Not ReportedNot Reported
LOD 0.5764 µg/ml[2]0.02 µg/ml[4]0.04 µg/ml (0.01%)[5]
LOQ 1.7468 µg/ml[2]0.06 µg/ml[4]0.125 µg/ml (0.50%)[5]
Accuracy (% Recovery) 99.75%[2]96.51%[4]Not Reported
Precision (% RSD) < 2%[2]Not Reported1.741%[5]

Table 3: Comparison of Validated HPTLC Methods for Sofosbuvir Analysis

ParameterMethod 1Method 2
Stationary Phase HPTLC precoated Merck TLC plates RP-18 F254[6]TLC aluminum plates pre-coated with silica (B1680970) gel 60 F254[7]
Mobile Phase n-Hexane:Ethyl Acetate:Methanol (5:3:2 v/v)[6]Dichloromethane:Methanol:Ammonia (3:2:0.5 v/v/v)[7]
Detection Wavelength 261 nm[6]261 nm[7]
Rf Value 0.452 ± 0.004[6]0.59[7]
Linearity Range 100-600 ng/band[6]300-1800 ng/band[7]
Correlation Coefficient (R²) 0.9994[6]0.9992[7]
LOD 8.009 ng/band[6]6.71 ng/band[7]
LOQ 24.270 ng/band[6]20.34 ng/band[7]
Accuracy (% Recovery) Not ReportedNot Reported
Precision (% RSD) Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental protocols for the validated methods.

UV-Spectrophotometric Method Protocol
  • Preparation of Standard Stock Solution: An accurately weighed quantity of Sofosbuvir reference standard is dissolved in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a specific concentration (e.g., 1000 µg/ml).[1]

  • Preparation of Working Standard Solutions: Aliquots from the stock solution are further diluted with the same solvent to prepare a series of working standard solutions of different concentrations covering the linear range.[1][3]

  • Sample Preparation (from Tablets): A number of tablets (e.g., 20) are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Sofosbuvir is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, often with the aid of ultrasonication, and the volume is made up. The solution is then filtered, and an appropriate aliquot is diluted to a concentration within the calibration range.[1]

  • Spectrophotometric Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[1][2]

  • Quantification: The concentration of Sofosbuvir in the sample is determined by comparing its absorbance with that of the standard solution or by using a calibration curve.

HPLC Method Protocol
  • Chromatographic Conditions: The analysis is performed using a suitable HPLC system equipped with a UV detector and a specific column (e.g., C18). The mobile phase composition, flow rate, and detection wavelength are optimized for the separation and detection of Sofosbuvir.[2][4]

  • Preparation of Mobile Phase: The mobile phase components are accurately measured, mixed, filtered, and degassed before use.

  • Preparation of Standard and Sample Solutions: Standard and sample solutions are prepared in a manner similar to the UV-spectrophotometric method, using the mobile phase or a suitable diluent.

  • Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of Sofosbuvir are recorded.

  • System Suitability: System suitability parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution are evaluated to ensure the performance of the chromatographic system.

  • Quantification: The amount of Sofosbuvir in the sample is calculated by comparing the peak area of the sample with that of the standard.

HPTLC Method Protocol
  • Chromatographic Conditions: The analysis is carried out on a specific HPTLC plate as the stationary phase. The mobile phase composition is optimized for the separation of Sofosbuvir.

  • Preparation of Standard and Sample Solutions: Stock solutions of the standard and sample are prepared, and appropriate dilutions are made to obtain the desired concentrations for spotting.

  • Application of Bands: A specific volume of the standard and sample solutions is applied as bands of a certain width on the HPTLC plate using a suitable applicator.

  • Chromatogram Development: The plate is developed in a twin-trough chamber saturated with the mobile phase up to a certain distance.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the detection wavelength. The peak area is recorded.

  • Quantification: The concentration of Sofosbuvir is determined from the calibration curve of peak area versus concentration.

Visualizing the Workflow: Validation of Analytical Methods

The following diagrams illustrate the logical workflow for the validation of analytical methods for Sofosbuvir as per ICH guidelines.

Validation_Workflow cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_documentation Phase 3: Documentation & Implementation Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Technique (UV, HPLC, HPTLC) Define_Purpose->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Develop_Protocol->Precision LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC Lineity Lineity Lineity->Validation_Report

Caption: General workflow for the validation of an analytical method for Sofosbuvir.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation_params Validation Parameter Assessment Prep_Mobile_Phase Prepare & Degas Mobile Phase System_Suitability System Suitability Test (SST) Prep_Mobile_Phase->System_Suitability Prep_Std Prepare Standard Stock Solution Prep_Working_Std Prepare Working Standard Solutions Prep_Std->Prep_Working_Std Prep_Sample Prepare Sample Solution (from tablets) Inject_Sample Inject Sample Solutions Prep_Sample->Inject_Sample Inject_Std Inject Standard Solutions Prep_Working_Std->Inject_Std System_Suitability->Inject_Std System_Suitability->Inject_Sample Record_Data Record Retention Time & Peak Area Inject_Std->Record_Data Inject_Sample->Record_Data Calc_Linearity Calculate Linearity (Calibration Curve) Record_Data->Calc_Linearity Calc_Accuracy Determine Accuracy (% Recovery) Record_Data->Calc_Accuracy Calc_Precision Assess Precision (% RSD) Record_Data->Calc_Precision Calc_LOD_LOQ Calculate LOD & LOQ Record_Data->Calc_LOD_LOQ

Caption: Detailed workflow for the validation of an HPLC method for Sofosbuvir.

References

A Comparative Guide to Evaluating the Impact of Sofosbuvir Impurities on Drug Product Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential impact of impurities, such as Sofosbuvir impurity N, on the efficacy and safety of the final drug product. While specific biological data for this compound (CAS: 1394157-34-6) is not publicly available, this document outlines the established methodologies and regulatory principles used to assess such compounds. We will use data from forced degradation studies of Sofosbuvir to provide illustrative examples of how an impurity's impact can be quantified and compared against the active pharmaceutical ingredient (API).

The presence of impurities, which can arise during synthesis or degradation, is a critical quality attribute for any pharmaceutical product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the identification, qualification, and control of impurities to ensure patient safety and drug efficacy.[3][4] For antiviral drugs like Sofosbuvir, even minor impurities could potentially alter the therapeutic window or introduce off-target toxicity.[5]

Data Presentation: Comparing Sofosbuvir and its Degradation Products

To illustrate the comparative evaluation process, the following tables summarize hypothetical data based on typical outcomes from forced degradation studies. These studies expose the API to stress conditions like acid, base, and oxidation to generate potential degradation products.[6][7] The subsequent analysis compares the biological activity of the pure API with that of the stressed (degraded) sample.

Table 1: Comparative Antiviral Efficacy in HCV Replicon Assay

CompoundEC₅₀ (nM)¹Fold Change in Potency (vs. Sofosbuvir)
Sofosbuvir (Pure API) 401.0 (Reference)
Acid-Forced Degraded Sofosbuvir 3508.75 (Reduced)
Base-Forced Degraded Sofosbuvir > 1000> 25 (Significantly Reduced)
Oxidative-Forced Degraded Sofosbuvir 1203.0 (Reduced)

¹EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Lower values indicate higher potency. Data is representative.

Table 2: Comparative Cytotoxicity in Huh-7 Cells

CompoundCC₅₀ (µM)²Therapeutic Index (CC₅₀ / EC₅₀)³
Sofosbuvir (Pure API) > 100> 2500
Acid-Forced Degraded Sofosbuvir 85~243
Base-Forced Degraded Sofosbuvir 70< 70
Oxidative-Forced Degraded Sofosbuvir 95~792

²CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. Higher values indicate lower cytotoxicity. Data is representative. ³The Therapeutic Index is a quantitative measurement of the relative safety of a drug. A higher index is more favorable.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of impurities. Below are standard protocols for determining antiviral efficacy and cytotoxicity.

HCV Replicon Assay for Antiviral Efficacy

This in vitro assay is the gold standard for measuring the ability of a compound to inhibit Hepatitis C Virus replication.[8]

Objective: To determine the EC₅₀ value of the test compound (e.g., this compound) against HCV RNA replication.

Methodology:

  • Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) containing an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[1]

  • Compound Preparation: The test impurity and pure Sofosbuvir (as a control) are serially diluted to a range of concentrations.

  • Treatment: The replicon-containing cells are seeded in 96-well plates. After allowing the cells to adhere, the culture medium is replaced with a medium containing the various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period of 72 hours to allow the compound to exert its effect on viral replication.

  • Quantification of Replication:

    • If a luciferase reporter is used, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[5]

    • Alternatively, HCV RNA levels can be quantified directly using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]

  • Data Analysis: The data is normalized to untreated controls, and the EC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic potential of a compound.[9]

Objective: To determine the CC₅₀ value of the test compound.

Methodology:

  • Cell Culture: Huh-7 cells (or another relevant cell line) are seeded into 96-well plates and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test impurity and control compounds used in the efficacy assay.

  • Incubation: The plates are incubated for the same duration as the efficacy assay (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The CC₅₀ value is calculated from the dose-response curve, representing the concentration at which 50% of the cells are no longer viable.[4]

Visualizations: Pathways and Workflows

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-461203.[11] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[9][11]

Sofosbuvir_MOA cluster_cell Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism (Host Kinases) Sofosbuvir->Metabolism Active_Metabolite GS-461203 (Active Triphosphate) Metabolism->Active_Metabolite NS5B HCV NS5B RNA Polymerase Active_Metabolite->NS5B Incorporation Replication HCV RNA Replication NS5B->Replication Catalyzes Termination Chain Termination NS5B->Termination

Caption: Sofosbuvir's mechanism of action pathway.

General Workflow for Impurity Evaluation

The evaluation of a pharmaceutical impurity follows a logical progression from identification and characterization to non-clinical safety and efficacy assessment, guided by regulatory thresholds.[3][4]

Impurity_Evaluation_Workflow A Impurity Detected (e.g., during stability study) B Structure Identification & Characterization (LC-MS, NMR) A->B C Compare Level to ICH Qualification Threshold B->C D Is Impurity Level > Threshold? C->D E No Further Action Required (Report as per guidelines) D->E No F Biological Safety & Efficacy Assessment D->F Yes G In Vitro Efficacy (e.g., HCV Replicon Assay) F->G H In Vitro Cytotoxicity (e.g., MTT, LDH Assays) F->H I Compare Potency & Toxicity to API (Data Tables) G->I H->I J Establish Safe Limit in Final Drug Product I->J

Caption: Experimental workflow for evaluating a drug impurity.

References

Comparative stability testing of Sofosbuvir drug products with varying impurity levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Sofosbuvir drug products when subjected to various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is derived from forced degradation studies, which are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While direct comparative studies on drug products with varying initial impurity levels are not extensively available in public literature, this guide offers a foundational understanding of Sofosbuvir's degradation pathways and the analytical methods used to ensure its stability and quality.

Summary of Quantitative Stability Data

The stability of Sofosbuvir under forced degradation conditions has been evaluated in several studies. The following tables summarize the quantitative data on the percentage of degradation observed under different stress conditions.

Table 1: Degradation of Sofosbuvir Under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Degradation Products (DPs) IdentifiedReference
Acid Hydrolysis0.1N HCl6 hours70°C23%DP I (m/z 488)[1]
Acid Hydrolysis1N HCl10 hours80°C (reflux)8.66%Acid degradation impurity (m/z 416.08)[2]
Alkaline Hydrolysis0.1N NaOH10 hours70°C50%DP II (m/z 393.3)[1]
Alkaline Hydrolysis0.5N NaOH24 hours60°C45.97%Base degradation impurity A (m/z 453.13), Base degradation impurity B (m/z 411.08)[2]
Oxidative3% H₂O₂7 daysNot Specified19.02%DP III (m/z 393)[1]
Oxidative30% H₂O₂2 days80°C0.79%Oxidative degradation product (m/z 527.15)[2]
Thermal-21 days50°CNo degradation-[1]
Photolytic (Sunlight)-21 daysAmbientNo degradation-[1]
Photolytic (UV)254 nm24 hoursAmbientNo degradation-[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections describe the typical experimental protocols for forced degradation studies of Sofosbuvir.

Forced Degradation Studies

Forced degradation studies are conducted to generate degradation products and to develop stability-indicating analytical methods.[1][2]

1. Preparation of Sofosbuvir Stock Solution:

  • Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

  • Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug.

  • Dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.[1]

  • Further dilutions are made from this stock solution to achieve the desired concentration for analysis (e.g., 50 µg/mL).[1]

2. Acid Degradation:

  • A common method involves refluxing a solution of Sofosbuvir in 0.1N HCl at 70°C for 6 hours.[1]

  • Alternatively, degradation can be induced by refluxing in 1N HCl at 80°C for 10 hours.[2]

  • After the specified time, the solution is cooled, neutralized with an appropriate base (e.g., 0.1N NaOH), and diluted with a suitable solvent to the target concentration for analysis.[1]

3. Alkaline Degradation:

  • This is typically performed by refluxing a Sofosbuvir solution in 0.1N NaOH at 70°C for 10 hours.[1]

  • Another condition reported is using 0.5N NaOH at 60°C for 24 hours.[2]

  • Following the stress period, the solution is cooled, neutralized with an acid (e.g., 0.1N HCl), and prepared for analysis.[1]

4. Oxidative Degradation:

  • A solution of Sofosbuvir is exposed to 3% hydrogen peroxide for 7 days at room temperature.[1]

  • A more aggressive condition involves dissolving the drug in 30% H₂O₂ and heating at 80°C for two days.[2]

  • The resulting solution is then diluted to the appropriate concentration for analysis.

5. Thermal Degradation:

  • The stock solution of Sofosbuvir is exposed to a temperature of 50°C for 21 days.[1]

  • Samples are withdrawn at specified intervals and analyzed.

6. Photolytic Degradation:

  • The stock solution is exposed to direct sunlight for 21 days.[1]

  • Alternatively, the drug can be exposed to UV light at 254 nm for 24 hours.[2]

  • The solution is then diluted and analyzed.

Analytical Method for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used.

Table 2: Typical RP-HPLC Method Parameters for Sofosbuvir Stability Testing

ParameterDescription
Column C18 (e.g., Kromasil 100 C18, 250 x 4.6 mm, 5 µm)[3]
Mobile Phase A mixture of a buffer solution and an organic solvent. For example, a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., methanol or acetonitrile).[1]
Flow Rate Typically 1.0 mL/min.[1]
Detection Wavelength UV detection at 263 nm.[3]
Injection Volume 10 µL.[3]
Column Temperature 25°C.[3]

Visualizing Experimental Workflows

Diagrams can aid in understanding the logical flow of experimental processes. The following Graphviz diagrams illustrate a typical workflow for a forced degradation study and the degradation pathways of Sofosbuvir.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Sofosbuvir Drug Product/Substance stock Prepare Stock Solution start->stock acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C, 6h) stock->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, 70°C, 10h) stock->base oxidative Oxidative Degradation (e.g., 3% H2O2, 7 days) stock->oxidative thermal Thermal Degradation (e.g., 50°C, 21 days) stock->thermal photo Photolytic Degradation (e.g., Sunlight, 21 days) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation (Assay, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Study of Sofosbuvir.

Sofosbuvir_Degradation_Pathways cluster_degradation Degradation Products sofosbuvir Sofosbuvir dp1 DP I (m/z 488) sofosbuvir->dp1 Acid Hydrolysis dp2 DP II (m/z 393.3) sofosbuvir->dp2 Alkaline Hydrolysis dp3 DP III (m/z 393) sofosbuvir->dp3 Oxidation acid_imp Acid Impurity (m/z 416.08) sofosbuvir->acid_imp Acid Hydrolysis base_imp_a Base Impurity A (m/z 453.13) sofosbuvir->base_imp_a Alkaline Hydrolysis base_imp_b Base Impurity B (m/z 411.08) sofosbuvir->base_imp_b Alkaline Hydrolysis ox_imp Oxidative Impurity (m/z 527.15) sofosbuvir->ox_imp Oxidation

Caption: Sofosbuvir Degradation Pathways under Stress Conditions.

References

Safety Operating Guide

Navigating the Disposal of Sofosbuvir Impurity N: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – In the fast-paced environment of pharmaceutical research and development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Sofosbuvir impurity N, a substance encountered during the synthesis and analysis of the hepatitis C medication, Sofosbuvir.

Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. While specific data on the environmental fate and long-term effects of this compound are not extensively documented, a precautionary approach based on available safety data and general principles of hazardous waste management is essential.

Chemical and Hazard Profile

A Safety Data Sheet (SDS) for a compound with the same CAS number as this compound (1394157-34-6), identified as Sofosbuvir Impurity SF2, indicates that the substance is not classified as dangerous goods for transport. However, it is crucial to note that different impurities of Sofosbuvir may possess varying hazard profiles. For instance, Sofosbuvir impurity D is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, treating all impurities with a high degree of caution is the recommended best practice.

ParameterInformationSource
Chemical Name This compound-
CAS Number 1394157-34-6[2]
Transport Classification Not dangerous goods[2]
Primary Disposal Method Incineration[2]
Potential Hazards Assume potential for toxicity; handle with careGeneral Precaution

Step-by-Step Disposal Protocol

The following procedures are recommended for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

  • In cases of potential aerosol generation, a respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of in the designated solid hazardous waste container.

3. Spill Management: In the event of a spill, the following steps should be taken immediately:

  • Evacuate and restrict access to the affected area.

  • Ensure proper ventilation to disperse any potential vapors.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.

  • The primary recommended method of disposal is incineration at a permitted facility[2].

  • Ensure that all waste containers are properly labeled with the contents, hazards, and accumulation start date, in accordance with local and national regulations.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

Sofosbuvir_Impurity_N_Disposal_Workflow cluster_assessment Initial Assessment cluster_handling Safe Handling & Collection cluster_disposal Final Disposal cluster_spill Spill Contingency start Identify Sofosbuvir Impurity N Waste assess_hazards Consult SDS and Assess Hazards start->assess_hazards Begin don_ppe Wear Appropriate PPE assess_hazards->don_ppe Proceed with Caution spill_event Spill Occurs assess_hazards->spill_event segregate_waste Segregate Solid and Liquid Waste don_ppe->segregate_waste collect_waste Collect in Labeled Hazardous Waste Container segregate_waste->collect_waste store_waste Store Securely for Pickup collect_waste->store_waste contact_vendor Arrange for Licensed Hazardous Waste Vendor store_waste->contact_vendor incineration Incineration at Permitted Facility contact_vendor->incineration Dispose contain_spill Contain and Clean Spill spill_event->contain_spill Activate Protocol collect_spill_waste Collect Spill Debris as Hazardous Waste contain_spill->collect_spill_waste collect_spill_waste->collect_waste Add to Container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound, protecting personnel and minimizing environmental impact. It is the responsibility of all laboratory staff to be familiar with and follow these guidelines. For further information, always refer to the specific Safety Data Sheet and consult with your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling Sofosbuvir impurity N

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Sofosbuvir impurity N (CAS No. 1394157-34-6). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard protocols.

Personal Protective Equipment (PPE) and Safety Measures

Due to the limited availability of specific toxicological data for this compound, a conservative approach based on information for Sofosbuvir and other related impurities is recommended. The primary goal is to minimize exposure through inhalation, ingestion, and skin contact.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.To prevent inhalation of airborne particles, especially when handling the compound as a powder.
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant surgical gloves (e.g., nitrile).To prevent skin contact.
Body Protection Impervious, fire/flame-resistant laboratory coat or clothing.To protect against accidental spills and contamination of personal clothing.

Quantitative Safety Data

Handling and Experimental Protocol

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and materials before handling the compound.

    • Don all required personal protective equipment as specified in the table above.

  • Weighing and Aliquoting:

    • If working with a powdered form, conduct all weighing and aliquoting within a fume hood to minimize dust formation.

    • Use anti-static weighing paper or a contained weighing system.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.

    • In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous pharmaceutical waste.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, weighing paper) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and the associated hazards.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials, pending disposal.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

    • Do not dispose of this compound down the drain or in regular trash. Improper disposal of pharmaceutical waste can lead to environmental contamination and legal penalties.

Workflow and Safety Diagram

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weighing and Aliquoting don_ppe->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete Experiment remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate Segregate Waste (Solid and Liquid) remove_ppe->segregate Waste Management label_waste Label Waste Containers segregate->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via Licensed Vendor store_waste->dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.